3-(Dodecenyl)pyrrolidine-2,5-dione
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
36117-08-5 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
3-[(E)-dodec-1-enyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h11-12,14H,2-10,13H2,1H3,(H,17,18,19)/b12-11+ |
InChI Key |
YGFOTRAPPJDADS-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C1CC(=O)NC1=O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of 3-(Dodecenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dodecenyl)pyrrolidine-2,5-dione, also known as dodecenyl succinimide, is a chemical compound of interest due to its structural relationship to dodecenyl succinic anhydride (DDSA), a widely used industrial chemical. This guide provides a detailed overview of its chemical properties, synthesis, and analytical characterization, drawing from available scientific literature and chemical databases. The information is presented to support research and development activities in chemistry and material science.
Chemical Identity and Structure
This compound is a derivative of succinimide featuring a twelve-carbon alkenyl chain attached to the pyrrolidine ring. The term "dodecenyl" typically implies a mixture of isomers, with the double bond located at various positions along the C12 chain. The most common precursor, dodecenyl succinic anhydride, is often a complex mixture of isomers, which carries through to the resulting imide.
The general chemical structure is as follows:
Figure 1: General chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that due to the isomeric nature of the dodecenyl group, these values may represent a range or an average for a mixture of isomers.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇NO₂ | Calculated |
| Molecular Weight | 265.40 g/mol | Calculated |
| Appearance | Colorless to pale yellow viscous liquid or waxy solid at room temp. | Inferred from similar compounds |
| Boiling Point | >200 °C at 10 mmHg | |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, toluene); Insoluble in water. | General property of long-chain hydrocarbons |
Spectroscopic Data
| Analysis Type | Key Peaks / Signals |
| ¹H NMR | δ (ppm): ~7.9 (br s, 1H, NH), ~5.4 (m, 2H, -CH=CH-), 2.5-3.0 (m, 3H, ring CH and CH₂), 0.8-2.2 (m, ~21H, aliphatic CH, CH₂, CH₃). Signals can be broad due to isomeric mixture. |
| ¹³C NMR | δ (ppm): ~178-180 (C=O), ~125-135 (-CH=CH-), ~20-45 (aliphatic carbons). |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~2925, 2855 (C-H stretch), ~1770, 1700 (C=O stretch, symmetric and asymmetric), ~1650 (C=C stretch). |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the reaction of dodecenyl succinic anhydride (DDSA) with a source of ammonia.
Materials:
-
Dodecenyl succinic anhydride (DDSA, mixture of isomers)
-
Urea (as an ammonia source)
-
High-boiling point solvent (e.g., xylene or toluene)
Procedure:
-
Reaction Setup: A mixture of dodecenyl succinic anhydride (1.0 eq) and urea (0.5-0.6 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap. A high-boiling solvent like xylene is added to facilitate the reaction and azeotropically remove water.
-
Heating: The reaction mixture is heated to reflux (typically 140-150 °C). The progress of the reaction can be monitored by observing the evolution of carbon dioxide and the collection of water in the Dean-Stark trap.
-
Reaction Time: The mixture is refluxed for several hours (e.g., 4-8 hours) until the evolution of gas ceases and the theoretical amount of water has been collected.
-
Workup and Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, a viscous oil or solid, can be purified by vacuum distillation or column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.
-
The following diagram illustrates the synthesis workflow.
Figure 2: Workflow for the synthesis of this compound.
Chemical Reactivity and Stability
-
Hydrolysis: The imide ring can undergo hydrolysis under strong acidic or basic conditions to revert to dodecenyl succinic acid and ammonia. The rate of hydrolysis is significantly slower than that of the corresponding anhydride.
-
N-Substitution: The nitrogen atom of the imide is weakly acidic and can be deprotonated by a strong base. The resulting anion can be alkylated or acylated to form N-substituted derivatives.
-
Reduction: The carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding 3-(dodecenyl)pyrrolidine.
-
Stability: The compound is generally stable under neutral conditions at room temperature. It is less susceptible to moisture-induced degradation compared to its anhydride precursor.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in publicly accessible literature detailing the biological activity or implication in specific signaling pathways for this compound itself. However, related succinimide-containing compounds are known to exhibit a range of biological activities, including anticonvulsant and anti-inflammatory properties. Any investigation into the biological effects of this compound would be novel research.
Should a hypothetical biological activity, such as the inhibition of an enzyme, be discovered, the logical relationship for screening could be visualized as follows:
Figure 3: Hypothetical workflow for biological activity screening.
Conclusion
This compound is a versatile chemical intermediate whose properties are largely defined by its succinimide core and the long, isomeric dodecenyl chain. While it is less documented than its parent anhydride, its synthesis is straightforward, and its chemical behavior is predictable based on the functional groups present. The data and protocols provided in this guide serve as a foundational resource for researchers exploring its potential applications in material science, organic synthesis, or novel therapeutic development. Further research is warranted to fully characterize its properties and explore its potential biological activities.
An In-depth Technical Guide on the Spectroscopic Data of 3-(Dodecenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Dodecenyl)pyrrolidine-2,5-dione, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures, namely 3-dodecylpyrrolidine-2,5-dione and 1-dodecene, to present a reliable projection of its spectral characteristics. This document is intended to support research and development activities by providing foundational data and methodologies for synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its constituent functional groups: the pyrrolidine-2,5-dione (succinimide) ring and a dodecenyl aliphatic chain. The position of the double bond in the dodecenyl chain is assumed to be at the terminal position (1-dodecenyl) for this prediction.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | br s | 1H | N-H (imide) |
| ~ 5.7 - 5.9 | m | 1H | -CH=CH₂ |
| ~ 4.9 - 5.1 | m | 2H | -CH=CH₂ |
| ~ 2.8 - 3.0 | m | 1H | CH -CH₂- |
| ~ 2.6 - 2.8 | m | 2H | -CH ₂-CO- |
| ~ 2.0 - 2.2 | m | 2H | -CH₂-CH=CH₂ |
| ~ 1.2 - 1.6 | m | 16H | -(CH₂)₈- |
| ~ 0.8 - 0.9 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 178 | C=O (imide) |
| ~ 139 | -C H=CH₂ |
| ~ 114 | -CH=C H₂ |
| ~ 40 | C H-CH₂- |
| ~ 35 | -C H₂-CO- |
| ~ 34 | -C H₂-CH=CH₂ |
| ~ 22 - 32 | -(CH₂)₈- |
| ~ 14 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3200 | Medium, Broad | N-H Stretch |
| ~ 3080 | Medium | =C-H Stretch |
| ~ 2925, 2855 | Strong | C-H Stretch (Aliphatic) |
| ~ 1770 | Strong | C=O Stretch (Symmetric, Imide) |
| ~ 1700 | Strong | C=O Stretch (Asymmetric, Imide) |
| ~ 1640 | Medium | C=C Stretch |
| ~ 1465 | Medium | C-H Bend (Aliphatic) |
| ~ 990, 910 | Medium | =C-H Bend (Out-of-plane) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 265 | [M]⁺ (Molecular Ion) |
| 168 | [M - C₇H₁₃]⁺ |
| 98 | [C₅H₆NO₂]⁺ |
| various | Fragmentation pattern of the dodecenyl chain |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
2.1. Synthesis of this compound
This protocol is based on the Michael addition of a dodecenyl Grignard reagent to maleimide, a common method for the synthesis of 3-substituted succinimides.
-
Materials: Magnesium turnings, iodine crystal, 1-bromododecene, anhydrous diethyl ether, maleimide, saturated aqueous ammonium chloride solution, hydrochloric acid, ethyl acetate, anhydrous magnesium sulfate, silica gel.
-
Procedure:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Slowly add a solution of 1-bromododecene in anhydrous diethyl ether via the dropping funnel. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour.
-
Michael Addition: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve maleimide in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Acidify the mixture with 1M HCl. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
2.2. Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Report the characteristic absorption frequencies in wavenumbers (cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI).
-
For EI-MS, introduce a dilute solution of the sample into the ion source.
-
Record the mass spectrum and identify the molecular ion peak and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Biological activity of 3-(Dodecenyl)pyrrolidine-2,5-dione
An In-depth Technical Guide on the Biological Activity of Substituted Pyrrolidine-2,5-diones
Introduction
Data Presentation: Quantitative Biological Activity of Substituted Pyrrolidine-2,5-diones
The biological activities of various substituted pyrrolidine-2,5-dione derivatives are summarized in the tables below, categorized by their therapeutic area.
Table 1: Anti-Tumor and Enzyme Inhibitory Activity
| Compound | Target | Activity Type | Value | Reference |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Human placental aromatase (AR) | IC50 | 23.8 +/- 4.6 µM | [2] |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Human placental aromatase (AR) | IC50 | 24.6 +/- 1.8 µM | [2] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α) | IC50 | 18.5 +/- 1.9 µM | [2] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Bovine cholesterol side chain cleavage (CSCC) | % Inhibition | 22% at 200 µM | [2] |
| 3-chloro-1-aryl pyrrolidine-2,5-diones | Human carbonic anhydrase I | Ki | 23.27–36.83 nM | [3] |
| 3-chloro-1-aryl pyrrolidine-2,5-diones | Human carbonic anhydrase II | Ki | 10.64–31.86 nM | [3] |
Table 2: Anti-Inflammatory Activity
| Compound | Target/Assay | Activity Type | Value | Reference |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 | % Inhibition | 78.08% at 1000 µg/mL | [4] |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX | % Inhibition | 71.66% at 1000 µg/mL | [4] |
| Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione) | COX-2 | IC50 | 11.96 µM | [4] |
| Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione) | COX-2 | IC50 | 13.93 µM | [4] |
| Compound 6 (a pyrazoline-substituted pyrrolidine-2,5-dione) | 5-LOX | IC50 | 14.01 µM | [4] |
| Compound 7 (a pyrazoline-substituted pyrrolidine-2,5-dione) | 5-LOX | IC50 | 14.13 µM | [4] |
Table 3: Anticonvulsant Activity
| Compound Class | Assay | Activity | Note | Reference |
| 3-benzhydryl and 3-isopropyl derivatives | scPTZ test | Most favorable protection | SAR analysis revealed strong influence of substituent at position 3.[5] | [5] |
| 3-methyl and unsubstituted derivatives | MES test | More active | SAR analysis revealed strong influence of substituent at position 3.[5] | [5] |
| 3-sec-butyl-1-(substituted-phenylpiperazin-1-yl)pyrrolidine-2,5-diones | 6 Hz test | ED50 values reported | The 3-trifluoromethylphenylpiperazine derivative was particularly active.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of substituted pyrrolidine-2,5-diones are provided below.
Synthesis of Substituted Pyrrolidine-2,5-diones
A common method for the synthesis of the pyrrolidine-2,5-dione scaffold involves the nucleophilic acyl substitution of succinic anhydrides with primary amines or amides.[6] Another approach is the Michael addition of ketones to N-substituted maleimides.[4][7]
Representative Synthesis Protocol (Michael Addition):
-
To a solution of a ketone (2.0 equivalents) in chloroform (1 M), add catalytic amounts of L-isoleucine and KOH (each 0.2 equivalents) in a reaction vial.
-
Stir the mixture for a short period to generate the nucleophilic enamine species.
-
Add the corresponding N-substituted maleimide (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture.
-
Purify the product by recrystallization or column chromatography.[7]
In Vitro Enzyme Inhibition Assays
Aromatase (AR) Inhibition Assay:
-
Human placental aromatase is used as the enzyme source.
-
The assay is based on the measurement of the conversion of a radiolabeled androgen substrate to estrogen.
-
Prepare various concentrations of the test compounds.
-
Incubate the enzyme with the test compounds and the radiolabeled substrate.
-
After a defined incubation period, terminate the reaction.
-
Quantify the amount of radiolabeled estrogen formed to determine the percentage of inhibition.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays:
-
Prepare various concentrations of the test compounds.
-
For the COX-2 assay, incubate the enzyme with the test compound and arachidonic acid as the substrate. Measure the production of prostaglandin E2 (PGE2).
-
For the 5-LOX assay, incubate the enzyme with the test compound and arachidonic acid. Measure the production of leukotrienes.
-
Determine the percentage of inhibition by comparing the amount of product formed in the presence and absence of the test compound.
-
Calculate the IC50 values.[4]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the biological evaluation of substituted pyrrolidine-2,5-diones.
Caption: General workflow for the discovery and evaluation of bioactive pyrrolidine-2,5-diones.
Caption: Inhibition of inflammatory pathways by substituted pyrrolidine-2,5-diones.
Conclusion
Substituted pyrrolidine-2,5-diones represent a versatile and promising scaffold in drug discovery, with a demonstrated potential to modulate a variety of biological targets. The data and protocols summarized in this guide highlight the significant anti-tumor, anti-inflammatory, and enzyme inhibitory activities exhibited by this class of compounds. While further research is needed to elucidate the specific biological profile of 3-(Dodecenyl)pyrrolidine-2,5-dione, the information presented here provides a solid foundation for initiating such investigations. The detailed experimental methodologies and illustrated pathways offer a practical starting point for researchers aiming to explore the therapeutic potential of novel pyrrolidine-2,5-dione derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 3-(Dodecenyl)pyrrolidine-2,5-dione: A Deep Dive into its Mechanism of Action
For Immediate Release: Shanghai, China - The therapeutic landscape is continually evolving, with researchers diligently seeking novel compounds that can address unmet medical needs. One such molecule of interest is 3-(Dodecenyl)pyrrolidine-2,5-dione, a derivative of the versatile pyrrolidine-2,5-dione scaffold. While specific research on the dodecenyl-substituted iteration is nascent, the broader class of pyrrolidine-2,5-dione derivatives has demonstrated a wide spectrum of pharmacological activities, offering valuable insights into its potential mechanisms of action. This technical guide synthesizes the available data on this chemical family to provide a foundational understanding for researchers, scientists, and drug development professionals.
The pyrrolidine-2,5-dione core, a five-membered nitrogen-containing heterocyclic ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, including the ability to cross biological membranes, make it an attractive backbone for the design of novel therapeutic agents.[1] Compounds bearing this motif have been investigated for a multitude of applications, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial therapies.[2][3][4][5]
Potential Mechanisms of Action: Insights from Pyrrolidine-2,5-dione Derivatives
Based on extensive research into various substituted pyrrolidine-2,5-diones, several key signaling pathways and molecular targets have been identified as being modulated by this class of compounds. These findings provide a predictive framework for the likely mechanism of action of this compound.
Anti-inflammatory Activity
A significant body of evidence points to the anti-inflammatory potential of pyrrolidine-2,5-dione derivatives. The primary mechanism appears to be the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
-
COX Inhibition: Several studies have reported the synthesis of pyrrolidine-2,5-dione derivatives that exhibit inhibitory activity against both COX-1 and COX-2 enzymes.[3][6] The inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives have shown selectivity for COX-2, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
-
5-LOX Inhibition: In addition to COX inhibition, some derivatives also target 5-lipoxygenase, the enzyme responsible for the production of leukotrienes.[3] Leukotrienes are potent inflammatory mediators involved in asthma and other inflammatory conditions. Dual inhibition of both COX and 5-LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.
Signaling Pathway of Anti-inflammatory Action
Caption: Predicted inhibitory effect on COX and 5-LOX pathways.
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold is a key feature of several established and investigational anticonvulsant drugs.[7] The proposed mechanisms of action in the central nervous system (CNS) are multifaceted and involve the modulation of ion channels and neurotransmitter systems.
-
Ion Channel Modulation: Studies on pyrrolidine-2,5-dione hybrids have suggested that their anticonvulsant effects may be mediated through the inhibition of voltage-gated sodium and calcium channels.[2][8] By blocking these channels, the compounds can reduce neuronal excitability and suppress the propagation of seizure activity.
-
GABAergic System: Some derivatives are thought to exert their effects by influencing the GABAergic system, the primary inhibitory neurotransmitter system in the CNS.[8] This could involve inhibiting GABA transporters, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.
Experimental Workflow for Anticonvulsant Screening
Caption: Typical experimental workflow for anticonvulsant drug discovery.
Anticancer Activity
Emerging research has highlighted the potential of pyrrolidine-2,5-dione derivatives as anticancer agents. Their activity appears to stem from the inhibition of enzymes crucial for hormone synthesis and cancer cell proliferation.
-
Aromatase Inhibition: Several novel pyrrolidine-2,5-dione compounds have been synthesized and shown to inhibit human placental aromatase (AR), a key enzyme in estrogen biosynthesis.[4] Aromatase inhibitors are an important class of drugs for the treatment of hormone-dependent breast cancer.
-
Cytochrome P450 Inhibition: In addition to aromatase, some derivatives have demonstrated inhibitory activity against other cytochrome P450 enzymes, such as 17α-hydroxylase/17,20-lyase (P450(17)α), which is involved in androgen synthesis.[4] This suggests a potential role in the treatment of prostate cancer.
Quantitative Data on Pyrrolidine-2,5-dione Derivatives
To provide a clearer picture of the potency of this class of compounds, the following table summarizes the inhibitory activities of various pyrrolidine-2,5-dione derivatives against different biological targets as reported in the literature.
| Compound Series | Target | IC50 / KI | Reference |
| N-substituted pyrrolidine-2,5-diones | COX-2 | 0.98 µM (IC50) | [3] |
| 1,3-disubstituted pyrrolidine-2,5-diones | Maximal Electroshock (MES) | ED50 values reported | [7] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 23.8 ± 4.6 µM (IC50) | [4] |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 24.6 ± 1.8 µM (IC50) | [4] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 µM (IC50) | [4] |
| 3,4-dihydroxypyrrolidine-2,5-dione derivatives | Carbonic Anhydrase II | 3.5 - 10.76 µM (KI) | [9] |
| 3-chloro-1-aryl pyrrolidine-2,5-diones | Carbonic Anhydrase I | 23.27–36.83 nM (Ki) | [5] |
| 3-chloro-1-aryl pyrrolidine-2,5-diones | Carbonic Anhydrase II | 10.64–31.86 nM (Ki) | [5] |
Experimental Protocols
The investigation of the mechanism of action of novel compounds relies on a battery of well-defined experimental procedures. Below are outlines of key methodologies typically employed in the evaluation of pyrrolidine-2,5-dione derivatives.
In Vitro Anti-inflammatory Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Methodology: The assay measures the initial rate of oxygen consumption using a polarographic oxygen sensor. The test compound is pre-incubated with the enzyme, and the reaction is initiated by the addition of arachidonic acid.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Enzyme Source: Potato 5-lipoxygenase.
-
Substrate: Linoleic acid.
-
Methodology: The assay is performed spectrophotometrically by monitoring the formation of the conjugated diene product at 234 nm.
-
Data Analysis: IC50 values are determined from the dose-response curves.
-
In Vivo Anticonvulsant Models
-
Maximal Electroshock (MES) Test:
-
Animal Model: Mice.
-
Procedure: An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The test compound is administered intraperitoneally at various doses prior to the electrical stimulus.
-
Endpoint: Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED50) is calculated.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Mice.
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound is given prior to the administration of PTZ.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures is measured.
-
Data Analysis: The ED50 is determined.
-
Future Directions
While the existing body of research on pyrrolidine-2,5-dione derivatives provides a strong foundation for understanding the potential mechanism of action of this compound, further specific investigations are imperative. Future studies should focus on:
-
Synthesis and Characterization: The unambiguous synthesis and thorough physicochemical characterization of this compound.
-
In Vitro Profiling: A comprehensive screening of the compound against a panel of relevant biological targets, including COX enzymes, lipoxygenases, ion channels, and various kinases.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of inflammation, epilepsy, and cancer to establish its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the dodecenyl chain to the biological activity.
The exploration of this compound holds significant promise for the development of new therapeutics. By leveraging the knowledge gained from the broader class of pyrrolidine-2,5-dione derivatives, the scientific community can accelerate the investigation of this intriguing molecule and unlock its full therapeutic potential.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vitro Studies of Pyrrolidine-2,5-dione Derivatives
Therefore, this technical guide will broaden its scope to encompass the wider class of 3-substituted pyrrolidine-2,5-dione derivatives, for which a substantial body of research exists. This approach will provide researchers, scientists, and drug development professionals with a valuable overview of the in vitro methodologies and biological activities associated with this core scaffold, which is relevant to the potential investigation of 3-(Dodecenyl)pyrrolidine-2,5-dione.
The pyrrolidine-2,5-dione (succinimide) ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The nature of the substituent at the 3-position plays a crucial role in determining the specific biological target and potency of these compounds.
I. Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives
A significant area of research for pyrrolidine-2,5-dione derivatives has been in the field of inflammation. These compounds have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
A. Quantitative Data on Anti-inflammatory Activity
| Compound/Derivative Series | Target | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| N-substituted pyrrolidine-2,5-dione derivatives (13a-e series) | COX-2 | In vitro enzyme inhibition | Low micromolar to submicromolar | - | [1] |
| Compound 13e | COX-2 | In vitro enzyme inhibition | 0.98 | 31.5 | [1] |
B. Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
The anti-inflammatory potential of N-substituted pyrrolidine-2,5-dione derivatives was evaluated using in vitro assays for cyclooxygenase-1 and cyclooxygenase-2.[1]
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay:
The inhibitory effect on 5-lipoxygenase was also determined to assess the anti-inflammatory profile of the synthesized compounds.[1]
Albumin Denaturation and Anti-protease Assays:
Further in vitro anti-inflammatory activity was assessed through albumin denaturation and anti-protease assays.[1]
C. Logical Workflow for Anti-inflammatory Screening
Caption: Workflow for in vitro anti-inflammatory screening.
II. Anticancer Activity of Pyrrolidine-2,5-dione Derivatives
Several studies have explored the potential of pyrrolidine-2,5-dione derivatives as anticancer agents. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival.
A. Quantitative Data on Anticancer Activity
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | Aromatase (AR) | 23.8 ± 4.6 | [2] |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | Aromatase (AR) | 24.6 ± 1.8 | [2] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | P450(17)α | 18.5 ± 1.9 | [2] |
B. Experimental Protocols
Aromatase Inhibition Assay:
The biological activity of novel pyrrolidine-2,5-dione based compounds was evaluated against human placental aromatase (AR).[2]
17α-hydroxylase/17,20-lyase (P450(17)α) Inhibition Assay:
The inhibitory activity was also tested against rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α).[2]
Cholesterol Side Chain Cleavage (CSCC) Inhibition Assay:
The inhibitory potential against bovine cholesterol side chain cleavage (CSCC) was also assessed.[2]
C. Signaling Pathway Inhibition
Caption: Inhibition of steroidogenesis pathways.
III. Other Biological Activities
The versatility of the pyrrolidine-2,5-dione scaffold has led to its investigation in various other therapeutic areas.
A. Antidepressant Activity
Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated as potential antidepressant agents. These compounds have shown potent affinity for the 5-HT1A receptor and the serotonin transporter protein (SERT).
B. Dihydrofolate Reductase (DHFR) Inhibition
Pyrrolidine-derived thiosemicarbazones have been synthesized and evaluated as dihydrofolate reductase (DHFR) inhibitors, with potential applications as anticancer and antimicrobial agents.
Conclusion
While specific in vitro data for this compound is not currently available in the public domain, the broader family of 3-substituted pyrrolidine-2,5-diones represents a rich source of biologically active compounds. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of this chemical class. Future studies on long-chain alkenyl substituted pyrrolidine-2,5-diones, such as the dodecenyl derivative, could uncover novel biological activities and mechanisms of action, contributing to the development of new therapeutic agents.
References
A Technical Guide to the Lipophilicity of Long-Chain Succinimide Derivatives in Drug Discovery
An in-depth technical guide or whitepaper on the core.
Abstract: Succinimide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities including anticonvulsant, anticancer, and anti-diabetic properties.[1][2] A critical physicochemical parameter governing the pharmacokinetic and pharmacodynamic profile of these compounds is lipophilicity.[3] This guide provides an in-depth analysis of the lipophilicity of long-chain succinimide derivatives, targeting researchers, scientists, and drug development professionals. It covers the essential role of lipophilicity in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) processes, details key experimental protocols for its determination, presents available quantitative data, and visualizes associated workflows and signaling pathways. The aim is to equip researchers with the foundational knowledge required to optimize the lipophilic character of succinimide derivatives for improved therapeutic outcomes.
The Crucial Role of Lipophilicity in Drug Development
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of a drug's behavior in the body.[4] It is typically quantified as the logarithm of the partition coefficient (logP) between a nonpolar solvent (like n-octanol) and an aqueous phase.[4][5] This parameter profoundly influences the entire ADMET profile of a drug candidate.[3][6]
-
Absorption: For oral drugs, sufficient lipophilicity is required to permeate the lipid bilayers of cell membranes in the gastrointestinal tract.[4] However, excessively high lipophilicity can lead to poor solubility in aqueous gut fluids, hindering absorption.[4]
-
Distribution: Once absorbed, a drug's ability to cross biological barriers, such as the blood-brain barrier, and distribute into various tissues is heavily dependent on its lipophilic character.[6] Highly lipophilic compounds may accumulate in fatty tissues, which can prolong their presence in the body.[6]
-
Metabolism: Lipophilic drugs are more susceptible to metabolism by enzymes in the liver, which can impact their efficacy and potential for toxicity.[3][6]
-
Excretion: The body's clearance mechanisms are more efficient at removing hydrophilic (water-soluble) compounds. Therefore, metabolic processes often aim to decrease a drug's lipophilicity to facilitate its excretion.[7]
-
Toxicity: A compound's lipophilicity can influence its toxicity by affecting its accumulation in tissues and its interactions with various receptors and proteins.[6]
The "Rule of Five," a widely recognized guideline in drug discovery, suggests that poor permeability or absorption is more likely when the calculated logP (cLogP) is greater than 5, highlighting the critical need to control this property.[7]
Experimental Protocols for Lipophilicity Determination
Several experimental methods are employed to determine the lipophilicity of compounds. The choice of method often depends on the required accuracy, throughput, and the specific properties of the compound being tested.
Protocol 2.1: Shake-Flask Method
Considered the "gold standard" for logP determination, this direct method measures the partitioning of a compound between n-octanol and water.[5]
Methodology:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Dissolution: Dissolve a precisely weighed amount of the succinimide derivative in one of the phases.
-
Partitioning: Combine the two phases in a flask and shake it until equilibrium is reached, allowing the compound to distribute between the n-octanol and water layers.
-
Separation: Centrifuge the mixture to ensure a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Protocol 2.2: Reversed-Phase Thin-Layer Chromatography (RP-TLC)
RP-TLC is a common and less labor-intensive indirect method for estimating lipophilicity.[6] It measures the retention of a compound on a nonpolar stationary phase.
Methodology:
-
Stationary Phase: Use reversed-phase plates, such as RP-18, where the silica gel is coated with a nonpolar hydrocarbon.
-
Mobile Phase: Prepare a series of mobile phases consisting of a mixture of an organic solvent (e.g., acetone) and an aqueous buffer (e.g., TRIS buffer at pH 7.4) in varying proportions.[6]
-
Application: Spot the succinimide derivatives onto the RP-TLC plate.
-
Development: Develop the plate in a chromatography chamber containing the chosen mobile phase.
-
Visualization & R_f Calculation: After the solvent front has moved a sufficient distance, remove the plate, mark the solvent front, and visualize the spots (e.g., under UV light). Calculate the R_f value for each spot.
-
R_M0 Determination: Calculate the R_M value for each mobile phase composition using the formula: R_M = log[(1/R_f) - 1].
-
Extrapolation: Plot the R_M values against the concentration of the organic solvent in the mobile phase. Extrapolate the resulting linear regression to a 0% organic solvent concentration to determine the R_M0 value, which is a measure of lipophilicity.[6]
Protocol 2.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used, automated, and reliable indirect method for determining lipophilicity, often expressed as log k_w (the logarithm of the retention factor extrapolated to 100% aqueous mobile phase).[5][8]
Methodology:
-
Column: Use a reversed-phase column, typically a C18 column.
-
Calibration Standards: Prepare a set of reference compounds with known and reliable logP values that span the expected range of the test compounds.
-
Isocratic Elution: Inject the standards and the succinimide derivatives onto the column using a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Retention Time Measurement: Measure the retention time (t_R) for each compound at each mobile phase composition. Also, determine the column dead time (t_0).
-
Retention Factor Calculation: Calculate the retention factor (k) for each run using the formula: k = (t_R - t_0) / t_0.
-
Extrapolation: For each compound, plot the logarithm of the retention factor (log k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.
-
LogP Prediction: Create a calibration curve by plotting the known logP values of the standard compounds against their determined log k_w values. Use this curve to predict the logP of the succinimide derivatives from their measured log k_w.[8]
Quantitative Lipophilicity Data of Succinimide Derivatives
The lipophilicity of succinimide derivatives is highly dependent on the nature of the substituents on the succinimide ring and the length and functionality of the side chains. Research has focused on modifying these structures to optimize their pharmacokinetic properties. For instance, studies have aimed to design derivatives with lower lipophilicity to improve their drug-like properties.[9] Passive permeability, a process governed by lipophilicity, has been quantified for certain series of succinimides using assays like PAMPA, with results expressed as the apparent permeability coefficient (logP_app).[10]
| Derivative Series/Compound | Method | Lipophilicity Parameter | Value/Observation | Reference |
| 1-Aryl-3-methylsuccinimides | PAMPA | logP_app | Passive permeation was governed by lipophilicity. | [10] |
| 1-Aryl-3-ethyl-3-methylsuccinimides | PAMPA | logP_app | Statistically significant association with anisotropic lipophilicity. | [10] |
| Dicarboximide Derivatives | N/A | Lipophilicity | Designed new derivatives with lower lipophilicity than lead compounds by replacing ethyl groups with methyl groups and introducing hydroxyalkyl side chains. | [9] |
| Compound 3 (Anti-diabetic) | In vitro assays | IC50 vs DPP-4 | 0.07 µM | [11] |
| Diethyl & Dimethyl Succinimides (I & II) | In vitro assays | IC50 vs AChE | 29,000 - 31,000 µM | [12] |
Note: The table summarizes available data from the literature. IC50 values are included as they reflect biological activity, which is often correlated with physicochemical properties like lipophilicity.
Visualization of Key Processes and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex workflows and biological interactions relevant to the study of succinimide derivatives.
Caption: Workflow for Lipophilicity Assessment of Succinimide Derivatives.
Caption: Influence of Lipophilicity on ADMET Properties.
Caption: Inhibition of AKT/mTOR Pathway by Succinimide Derivatives.[1]
Conclusion
The lipophilicity of long-chain succinimide derivatives is a paramount parameter that dictates their potential as therapeutic agents. A carefully balanced lipophilicity is essential for achieving an optimal ADMET profile, ensuring that the drug can reach its target in sufficient concentration without causing undue toxicity. This guide has outlined the fundamental importance of this property, provided detailed experimental protocols for its accurate measurement, and visualized the interconnectedness of lipophilicity with key drug discovery workflows and biological pathways. For researchers in the field, a proactive approach to measuring and modulating lipophilicity is not merely an optimization step but a critical component of a successful drug development strategy for this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In silico-in vitro estimation of lipophilicity and permeability association for succinimide derivatives using chromatographic anisotropic systems and parallel artificial membrane permeability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies [mdpi.com]
The Pivotal Role of the 3-Alkyl Group in Pyrrolidine-2,5-dione Scaffolds: A Deep Dive into Structure-Activity Relationships
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, or succinimide, core is a well-established pharmacophore in medicinal chemistry, most notably for its anticonvulsant properties. The strategic substitution at the 3-position of this heterocyclic ring with various alkyl and arylalkyl moieties has been a focal point of extensive research, leading to the discovery of potent agents with a range of biological activities. This technical guide delves into the intricate structure-activity relationships (SAR) of 3-alkyl-pyrrolidine-2,5-diones, offering a detailed overview of their anticonvulsant and analgesic effects, supported by quantitative data, experimental protocols, and mechanistic insights.
Anticonvulsant Activity: A Quantitative Perspective
The anticonvulsant potential of 3-alkyl-pyrrolidine-2,5-diones is primarily evaluated through a battery of standardized in vivo models in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests. These models represent different types of epileptic seizures, with the MES test indicative of efficacy against generalized tonic-clonic seizures, the scPTZ test modeling absence seizures, and the 6 Hz test identifying compounds effective against psychomotor seizures, including those that are pharmacoresistant.[1][2][3][4]
The effectiveness of these compounds is quantified by their median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures. Neurotoxicity (TD₅₀), the dose at which 50% of animals exhibit motor impairment, is also determined to calculate the Protective Index (PI = TD₅₀/ED₅₀), a crucial measure of a compound's therapeutic window.
Structure-Activity Relationship Summary:
The nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring plays a critical role in modulating the anticonvulsant activity.
-
Small Alkyl Groups: Simple alkyl substituents at the 3-position generally confer modest anticonvulsant activity.
-
Aromatic and Arylalkyl Groups: The introduction of aromatic or arylalkyl moieties at this position has been shown to significantly enhance anticonvulsant potency. For instance, derivatives with a 3-benzhydryl group have demonstrated notable activity.[5]
-
Substitution on the Phenyl Ring: In cases of a 3-phenyl substituent, the presence of electron-withdrawing groups, such as chloro or trifluoromethyl, on the phenyl ring can further augment anticonvulsant efficacy.[1][3] Specifically, compounds with a 3-CF₃ or 3-OCF₃ substituent on a phenylpiperazine moiety attached to the succinimide core have shown potent, broad-spectrum anticonvulsant properties.[1]
-
Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiophene, at the 3-position has also yielded compounds with significant anticonvulsant activity.[2][6] For example, 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as promising anticonvulsant candidates.[2]
The following tables summarize the quantitative anticonvulsant data for a selection of 3-substituted pyrrolidine-2,5-dione derivatives from various studies.
Table 1: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the Maximal Electroshock (MES) Seizure Test
| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |
| 4 | 3-Methylthiophen-2-yl | 3-Morpholinopropyl | 62.14 | [2] |
| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 49.6 | [1] |
| 6 | 2-Chlorophenyl | 2-Oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl | 68.30 | [3] |
| 33 | Benzo[b]thiophen-2-yl | 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 27.4 | [4] |
Table 2: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the 6 Hz Seizure Test (32 mA)
| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |
| 4 | 3-Methylthiophen-2-yl | 3-Morpholinopropyl | 75.59 | [2] |
| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 31.3 | [1] |
| 6 | 2-Chlorophenyl | 2-Oxo-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl | 28.20 | [3] |
| 33 | Benzo[b]thiophen-2-yl | 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl | 30.8 | [4] |
Table 3: Anticonvulsant Activity of 3-Substituted Pyrrolidine-2,5-dione Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
| Compound ID | 3-Substituent | N-Substituent | ED₅₀ (mg/kg) | Reference |
| 14 | (Phenyl)(dimethylamino)methyl | 2-Oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl | 67.4 | [1] |
| 3 | 3-Methylthiophen-2-yl | 2-Morpholinoethyl | >100 (50% protection at 100 mg/kg) | [2] |
Analgesic and Antiallodynic Properties
Interestingly, several 3-alkyl-pyrrolidine-2,5-dione derivatives with established anticonvulsant activity have also demonstrated significant analgesic and antiallodynic effects. This dual activity is particularly relevant as many antiepileptic drugs are also used in the management of neuropathic pain.[5][6]
The analgesic potential is often assessed using the formalin test, which models tonic pain, and the hot plate test for acute nociception. Antiallodynic effects are typically evaluated in models of neuropathic pain, such as oxaliplatin-induced peripheral neuropathy.[5]
For example, certain 3-benzhydryl-pyrrolidine-2,5-dione derivatives were found to be active in the second phase of the formalin test and showed antiallodynic activity in a chemotherapy-induced neuropathic pain model.[5] Similarly, some 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives exhibited significant antinociceptive effects in the formalin test.[6]
Mechanistic Insights: Targeting Ion Channels
The primary mechanism of action for the anticonvulsant effects of succinimides is the blockade of low-voltage-activated (T-type) calcium channels in the thalamus.[7][8] This action is particularly effective against absence seizures, which are characterized by spike-and-wave discharges originating from thalamocortical circuits.[7] By inhibiting these channels, succinimide derivatives can reduce the abnormal neuronal firing that leads to seizures.[8]
More recent and structurally complex 3-substituted pyrrolidine-2,5-diones have been shown to possess a broader mechanism of action, potentially involving the modulation of voltage-gated sodium channels as well.[3][9] This dual-action profile may contribute to their efficacy in a wider range of seizure models, including the MES test.
Caption: Proposed mechanism of anticonvulsant action for 3-alkyl-pyrrolidine-2,5-diones.
Experimental Protocols
The following are detailed methodologies for the key in vivo anticonvulsant screening experiments.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[10]
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains) are typically used.[10]
-
Procedure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[10] Prior to stimulation, a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[10]
-
Endpoint: The abolition of the tonic hindlimb extension component of the seizure is considered the endpoint for protection.[10]
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses and at a specific time before the electrical stimulus.[2]
Caption: Workflow for the Maximal Electroshock (MES) test in mice.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures, and it evaluates a compound's ability to elevate the seizure threshold.
-
Animals: Male albino mice are commonly used.
-
Procedure: A convulsant dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is injected subcutaneously.[11] The dose is sufficient to induce clonic seizures in a majority of control animals.[12]
-
Endpoint: The absence of a clonic seizure for a defined period (e.g., 5-8 seconds) within a specified observation time (e.g., 30 minutes) after PTZ administration constitutes protection.
-
Drug Administration: Test compounds are administered i.p. at various doses prior to the PTZ injection.
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Conclusion
The 3-alkyl-pyrrolidine-2,5-dione scaffold continues to be a fertile ground for the discovery of novel central nervous system agents. The structure-activity relationships delineated in this guide highlight the critical influence of the substituent at the 3-position on the anticonvulsant and analgesic profiles of these compounds. The accumulated quantitative data provides a valuable resource for guiding the rational design of future derivatives with enhanced potency and improved safety profiles. A deeper understanding of their mechanisms of action, particularly the interplay between T-type calcium channel and voltage-gated sodium channel blockade, will be instrumental in developing next-generation therapeutics for epilepsy and neuropathic pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 8. What is the mechanism of Methsuximide? [synapse.patsnap.com]
- 9. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione, a substituted succinimide derivative. Pyrrolidine-2,5-diones are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and organic synthesis.[1] The procedure outlined below is based on the general and well-established reaction between an alkenyl succinic anhydride and an amine source.[2][3]
Introduction
This compound belongs to the family of N-unsubstituted succinimides. The synthesis generally involves a two-step process initiated by the nucleophilic attack of an amine on the carbonyl group of dodecenylsuccinic anhydride. This leads to the formation of a succinamic acid intermediate, which subsequently undergoes intramolecular cyclization upon heating to yield the final imide product.[3][4]
Reaction Scheme
The overall synthesis can be depicted as follows:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from dodecenylsuccinic anhydride and ammonia.
Materials and Equipment:
-
Dodecenylsuccinic anhydride (DDSA), mixture of isomers
-
Ammonium carbonate or aqueous ammonia (28-30%)
-
Toluene or xylene (as a reaction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hexane or heptane (for recrystallization)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR and NMR spectrometers for product characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dodecenylsuccinic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Addition of Amine Source: Add ammonium carbonate (1.5 eq) or an excess of aqueous ammonia to the solution. The use of an excess of the amine source ensures the complete conversion of the anhydride.
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, water will be collected as it is formed during the cyclization step. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically after several hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove any unreacted ammonium salts. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Dodecenylsuccinic Anhydride | C16H26O3 | 266.38 | Liquid |
| This compound | C16H27NO2 | 265.40 | Solid |
Table 2: Experimental Parameters and Results
| Parameter | Value/Observation |
| Moles of DDSA | e.g., 0.1 mol |
| Moles of Amine Source | e.g., 0.15 mol |
| Reaction Temperature (°C) | e.g., 110-140 |
| Reaction Time (h) | e.g., 4-8 |
| Yield (%) | To be determined |
| Melting Point (°C) | To be determined |
| Spectroscopic Data (FTIR) | To be determined |
| Spectroscopic Data (¹H NMR) | To be determined |
| Spectroscopic Data (¹³C NMR) | To be determined |
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification process.
References
Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. This core is of significant interest to the pharmaceutical industry due to its presence in molecules with anticonvulsant, anti-inflammatory, and anticancer properties. The asymmetric Michael addition reaction is a powerful and atom-economical method for the C-C bond formation required to construct chiral 3-substituted succinimides. This document provides detailed application notes and protocols for the synthesis of 3-alkyl-pyrrolidine-2,5-diones via organocatalytic asymmetric Michael addition.
Reaction Principle
The synthesis of 3-alkyl-pyrrolidine-2,5-diones via Michael addition involves the conjugate addition of a nucleophile to an N-substituted maleimide, which serves as the Michael acceptor. A key strategy for achieving high stereoselectivity is the use of chiral organocatalysts. These catalysts activate the reactants and control the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched products. Common nucleophiles include aldehydes and ketones, which form a nucleophilic enamine intermediate with the amine-based organocatalyst. This enamine then attacks the maleimide. Subsequent hydrolysis releases the catalyst and yields the desired 3-substituted succinimide.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition of Aldehydes to N-Substituted Maleimides
This protocol is a generalized procedure based on common methodologies found in the literature.[1][2][3] Specific modifications to reagents, catalysts, solvents, and reaction conditions may be necessary to optimize the reaction for different substrates.
Materials:
-
N-substituted maleimide (1.0 equiv)
-
Aldehyde (2.0-10.0 equiv)
-
Chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea, α,β-dipeptides) (0.01 - 10 mol%)
-
Solvent (e.g., water, CH₂Cl₂, toluene, or solvent-free)
-
Additive (e.g., benzoic acid, NaOH, KOH, if required by the catalyst)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add the N-substituted maleimide and the chiral organocatalyst.
-
If an additive is required, add it to the reaction vessel at this stage.
-
Add the solvent to the mixture. For solvent-free conditions, proceed to the next step.[1][3]
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 10-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding distilled water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HPLC for enantiomeric excess determination).
Gram-Scale Synthesis Protocol[2]
For larger scale synthesis, the following modifications can be applied:
-
In a suitable reaction vessel, dissolve the N-phenylmaleimide (e.g., 288.7 mmol) and the chiral thiourea catalyst (0.01 mol%) in water (e.g., 10 mL) under ambient conditions.
-
Add the aldehyde (2 equivalents) to the mixture.
-
Stir the reaction vigorously for 10–13 hours at room temperature.
-
Follow the workup and purification procedure as described in the general protocol.
Data Presentation
The following tables summarize the quantitative data from various studies on the Michael addition synthesis of 3-alkyl-pyrrolidine-2,5-diones, showcasing the effects of different catalysts, substrates, and reaction conditions on the yield and stereoselectivity.
Table 1: Organocatalyzed Michael Addition of Isobutyraldehyde to N-Phenylmaleimide
| Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-DPEN-thiourea (0.01) | - | Water | 10-13 | ≥97 | 99 | [2] |
| Dipeptide 2 (10) | aq. NaOH | Solvent-free | - | High | - | [1] |
| β-phenylalanine | - | - | - | High | High | [2] |
| Aspartic acid | - | - | - | High | High | [2] |
Table 2: Influence of Base Additives on the Michael Addition Catalyzed by Dipeptide 2 [3]
| Base (10 mol%) | Time (h) | Yield (%) | er |
| KOH | 24 | 85 | 88:12 |
| NaOH | 24 | 82 | 87:13 |
| LiOH | 24 | 75 | 85:15 |
| Cs₂CO₃ | 24 | 60 | 83:17 |
| K₂CO₃ | 24 | 55 | 82:18 |
er = enantiomeric ratio
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric Michael addition of an aldehyde to an N-substituted maleimide using a primary amine-based organocatalyst.
Caption: Catalytic cycle of the organocatalyzed Michael addition.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of 3-alkyl-pyrrolidine-2,5-diones.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The organocatalytic asymmetric Michael addition provides a robust and versatile method for the synthesis of enantioenriched 3-alkyl-pyrrolidine-2,5-diones. The choice of catalyst, solvent, and additives can be tailored to achieve high yields and stereoselectivities for a variety of substrates. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
References
Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Dodecenyl)pyrrolidine-2,5-dione is a succinimide derivative with a long aliphatic chain. The characterization of such molecules is crucial for ensuring purity, confirming identity, and understanding their chemical properties in various applications, including drug development and material science. This document provides detailed protocols for the analytical characterization of this compound using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for verifying the purity of non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for separating this compound from more polar or non-polar impurities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the principal peak. The retention time is used for identification.
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (t_R) | Approx. 5.8 minutes |
| Wavelength (λ_max) | 220 nm |
| Purity Assessment | >95% (Peak Area) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. It provides both chromatographic separation and mass identification, which is invaluable for confirming the molecular weight and fragmentation pattern.
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
-
Instrumentation: A standard GC-MS system.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (Split mode 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: GC-MS
| Parameter | Expected Value (m/z) |
| Molecular Ion [M]⁺ | 265.4 |
| Major Fragment 1 | 168 (Loss of C7H13) |
| Major Fragment 2 | 98 (Pyrrolidine-2,5-dione) |
Spectroscopic Analysis
Spectroscopic methods are used to elucidate the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse program, 16 scans, relaxation delay of 1s.
-
¹³C NMR: Proton-decoupled pulse program, 1024 scans, relaxation delay of 2s.
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Data Presentation: ¹H and ¹³C NMR
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) |
| NH (imide) | ~8.0 (broad singlet) |
| CH=CH (alkene) | 5.3 - 5.5 (multiplet) |
| CH (at position 3) | ~2.8 (multiplet) |
| CH₂ (adjacent to C=O) | ~2.6 (multiplet) |
| CH₂ (allylic) | ~2.0 (multiplet) |
| CH₂ (aliphatic chain) | 1.2 - 1.4 (multiplet) |
| CH₃ (terminal) | ~0.9 (triplet) |
| ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (imide) | ~177 |
| C=C (alkene) | ~130 |
| CH (at position 3) | ~45 |
| CH₂ (adjacent to C=O) | ~35 |
| CH₂ (aliphatic chain) | 22 - 32 |
| CH₃ (terminal) | ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups.
Data Presentation: FTIR
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3200 (broad) |
| C-H Stretch (sp²) | ~3010 |
| C-H Stretch (sp³) | 2850 - 2960 |
| C=O Stretch (imide) | ~1700 and ~1770 (asymmetric and symmetric) |
| C=C Stretch | ~1650 |
Visualizations
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Analytical workflow for compound characterization.
Synthesis Pathway
This diagram shows a plausible synthetic route for this compound via the reaction of maleic anhydride with a corresponding amine.
Caption: Synthesis of the target compound.
Application Note: HPLC Analysis of 3-(Dodecenyl)pyrrolidine-2,5-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(Dodecenyl)pyrrolidine-2,5-dione using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a succinimide derivative characterized by a C12 alkenyl side chain. Succinimide derivatives are significant in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules[1][2]. Their analysis is crucial for ensuring purity, monitoring reaction kinetics, and for quality control purposes. Due to the non-polar nature of the dodecenyl chain, reversed-phase HPLC (RP-HPLC) is the method of choice for its separation and quantification[3]. This application note outlines a robust RP-HPLC method for the analysis of this compound.
Experimental Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV detector.
Materials and Reagents
-
Analyte: this compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Standard Preparation: Prepare a stock solution of 1 mg/mL this compound in acetonitrile. From this stock, create a series of calibration standards by serial dilution with the mobile phase.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | A standard analytical HPLC system |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 15 minutes |
Sample Preparation
Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Calibration Curve
To quantify the amount of this compound in a sample, a calibration curve should be generated using the prepared standard solutions. Analyze each standard in triplicate to ensure accuracy. Plot the peak area versus the concentration and perform a linear regression to obtain the equation of the line.
Data Presentation
The following table summarizes hypothetical quantitative data for a five-point calibration curve for this compound.
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 10 | 6.2 | 150,000 |
| 25 | 6.2 | 375,000 |
| 50 | 6.2 | 750,000 |
| 100 | 6.2 | 1,500,000 |
| 250 | 6.2 | 3,750,000 |
A linear regression of this data would yield a high correlation coefficient (R² > 0.999), indicating a good linear relationship between concentration and peak area, which is essential for accurate quantification.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient allows for excellent separation of this non-polar analyte from potential impurities. This application note serves as a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols: 3-Substituted Pyrrolidine-2,5-diones in Drug Discovery
Introduction
Key Application Areas
Derivatives of 3-substituted pyrrolidine-2,5-dione have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.
-
Anticonvulsant Activity: A significant body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[1] Structure-activity relationship (SAR) studies have revealed that the substituent at the 3-position plays a crucial role in their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[1] For instance, derivatives with 3-benzhydryl and 3-isopropyl groups have shown favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test.[1]
-
Anticancer and Enzyme Inhibition: Several novel pyrrolidine-2,5-dione based compounds have been synthesized and evaluated for their potential as anti-tumor agents through the inhibition of key enzymes.[4] These compounds have shown inhibitory activity against human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α), both of which are important targets in cancer therapy.[4]
-
Anti-inflammatory Activity: Certain derivatives of pyrrolidine-2,3-diones, a closely related scaffold, have been investigated for their anti-inflammatory potential. For example, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione demonstrated significant inhibitory activity against nitric oxide (NO) production, suggesting its potential as a scaffold for developing anti-inflammatory agents.[5]
-
Antimicrobial and Other Activities: The pyrrolidine-2,5-dione core is also found in compounds with antibacterial and antifungal activities.[6] Furthermore, derivatives have been explored for their potential as antinociceptive agents, α-glucosidase inhibitors, aldose reductase inhibitors, and acetylcholinesterase inhibitors.[7]
Quantitative Data Summary
The following tables summarize the quantitative biological data for selected 3-substituted pyrrolidine-2,5-dione derivatives.
Table 1: Anticonvulsant Activity of 1,3-Disubstituted Pyrrolidine-2,5-diones [1]
| Compound | 3-Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 59j | Methyl | 88.2 | 65.7 |
| 59n | Unsubstituted | 101.5 | 59.7 |
| 69k | sec-Butyl | 80.38 | Not Reported |
MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test; ED₅₀: Median Effective Dose
Table 2: Enzyme Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives [4]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) | Aromatase (AR) | 23.8 ± 4.6 |
| 4 (1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) | Aromatase (AR) | 24.6 ± 1.8 |
| 3 (1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione) | P450(17)α | 18.5 ± 1.9 |
| Aminoglutethimide (Reference) | Aromatase (AR) | 20.0 ± 2.6 |
| Ketoconazole (Reference) | P450(17)α | 12.1 ± 2.9 |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Anticonvulsant Screening in Mice [1]
1. Maximal Electroshock (MES) Test:
- Animals: Male CD-1 mice.
- Compound Administration: Test compounds are administered intraperitoneally (i.p.).
- Procedure:
- Thirty minutes after compound administration, a constant current stimulus (50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.
- A drop of anesthetic/electrolyte solution is applied to the eyes before electrode placement.
- The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint.
- Data Analysis: The median effective dose (ED₅₀) is calculated from the dose-response data.
2. Subcutaneous Pentylenetetrazole (scPTZ) Test:
- Animals: Male CD-1 mice.
- Compound Administration: Test compounds are administered i.p.
- Procedure:
- Thirty minutes after compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
- Animals are observed for the presence or absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
- Data Analysis: The median effective dose (ED₅₀) is calculated from the dose-response data.
Protocol 2: Aromatase Inhibition Assay [4]
1. Enzyme Preparation:
- Human placental microsomes are used as the source of aromatase.
2. Assay Procedure:
- The assay is based on the measurement of the amount of ³H₂O released from the substrate [1β-³H]androst-4-ene-3,17-dione.
- Reaction Mixture:
- Phosphate buffer (pH 7.4)
- NADPH
- Placental microsomes
- Test compound (at various concentrations)
- Substrate ([1β-³H]androst-4-ene-3,17-dione)
- Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
- Termination: The reaction is stopped by the addition of chloroform.
- Extraction: The aqueous layer containing the released ³H₂O is separated from the organic layer containing the unreacted substrate.
- Measurement: The radioactivity in the aqueous layer is quantified using liquid scintillation counting.
3. Data Analysis:
- The percentage of inhibition is calculated for each concentration of the test compound.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: A generalized workflow for drug discovery and development.
Caption: Experimental workflow for anticonvulsant screening.
The pyrrolidine-2,5-dione scaffold represents a privileged structure in drug discovery, with its 3-substituted derivatives exhibiting a wide array of biological activities. The versatility of this core, combined with the significant influence of the 3-position substituent, provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers engaged in the exploration of this chemical space for the development of new drugs targeting a range of diseases. Further investigation into derivatives with long alkyl or alkenyl chains, such as the dodecenyl group, may unveil novel biological properties and therapeutic opportunities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(Dodecenyl)pyrrolidine-2,5-dione as an Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2,5-dione (succinimide) derivatives represent a promising class of compounds in drug discovery, demonstrating a wide range of biological activities.[1][2] This document provides detailed application notes and experimental protocols for the investigation of 3-(Dodecenyl)pyrrolidine-2,5-dione as a potential anti-inflammatory agent. The methodologies outlined herein are based on established assays for evaluating anti-inflammatory efficacy, focusing on key enzymatic targets and cellular pathways. While specific data for this compound is not extensively available in public literature, the provided data from structurally related pyrrolidine-2,5-dione derivatives serve as a benchmark for its potential activity.
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[3] Additionally, the 5-lipoxygenase (5-LOX) pathway, responsible for the production of leukotrienes, presents another key target for anti-inflammatory therapies.[4] Many pyrrolidine-2,5-dione derivatives have been shown to inhibit these enzymes.[1][4] Furthermore, the anti-inflammatory effects of such compounds are often mediated through the modulation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6][7]
These notes are intended to provide a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of this compound and other related analogues.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of various pyrrolidine-2,5-dione derivatives. These values can be used as a reference for assessing the potential of novel analogues like this compound.
Table 1: In Vitro Enzyme Inhibition Data for Representative Pyrrolidine-2,5-dione Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Derivative A | COX-1 | 30.9 | 0.03 | [1] |
| COX-2 | 0.98 | [1] | ||
| 5-LOX | 15.2 | [4] | ||
| Derivative B | COX-1 | >100 | - | [8] |
| COX-2 | 36.18 | [8] | ||
| 5-LOX | 1.04 | [8] | ||
| Derivative C | COX-1 | - | - | [9] |
| COX-2 | - | - | [9] | |
| 5-LOX | 105 µg/mL | [9] |
Table 2: In Vivo Anti-inflammatory Activity of a Representative Pyrrolidine-2,5-dione Derivative in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Derivative D | 10 | 2 | 33.3 | [9] |
| 20 | 2 | 34.7 | [9] | |
| 30 | 5 | 40.58 | [9] | |
| Aspirin (Control) | 10 | 5 | 57.57 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 3-substituted pyrrolidine-2,5-diones via the reaction of the corresponding substituted succinic anhydride with an amine.
Materials:
-
Dodecenylsuccinic anhydride
-
Urea
-
Glacial acetic acid
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of dodecenylsuccinic anhydride (1 equivalent) in glacial acetic acid, add urea (1.1 equivalents).
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Known selective COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the test compound or control.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available 5-LOX inhibitor screening kits.[11]
Materials:
-
Purified 5-LOX enzyme
-
LOX Assay Buffer
-
Fluorometric probe
-
Linoleic acid or arachidonic acid (substrate)
-
This compound (test compound)
-
Known 5-LOX inhibitor (e.g., Zileuton)
-
96-well white or black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the fluorometric probe.
-
Add the test compound or control to the appropriate wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the fluorescence kinetically at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 500/536 nm) at 30-second intervals for 10-20 minutes.[11]
-
Calculate the reaction rate for each concentration.
-
Determine the percent inhibition and calculate the IC50 value as described for the COX assay.
Protocol 4: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating acute inflammation.[12][13]
Materials:
-
Male Wistar rats or Swiss albino mice
-
This compound (test compound)
-
Carrageenan (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Aspirin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups (at least 3 doses).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[12]
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 5: Measurement of TNF-α and IL-6 Levels
This protocol describes the measurement of pro-inflammatory cytokines in cell culture supernatants or serum from in vivo studies using ELISA.
Materials:
-
Commercial ELISA kits for TNF-α and IL-6
-
Cell culture supernatants from stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells) treated with the test compound, or serum from the in vivo study.
-
Microplate reader
Procedure:
-
Treat macrophages with LPS in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants or serum samples from the paw edema study.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the standards and samples to the wells and incubate.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.
Caption: General workflow for evaluating the anti-inflammatory properties of a test compound.
Caption: Inhibition of the NF-κB signaling pathway by pyrrolidine-2,5-dione derivatives.
References
- 1. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticonvulsant Properties of Long-Chain Succinimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticonvulsant properties of long-chain succinimide derivatives. This document includes a summary of their mechanism of action, structure-activity relationships, and detailed protocols for their preclinical evaluation.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents. Succinimide derivatives, such as ethosuximide, are a well-established class of anticonvulsant drugs, particularly effective against absence seizures. Their primary mechanism of action is believed to be the blockade of T-type calcium channels in thalamic neurons.[1][2][3][4] The exploration of long-chain succinimides—those bearing extended alkyl or acyl groups—is a promising avenue for the development of new anticonvulsants with potentially improved pharmacokinetic and pharmacodynamic profiles.
Mechanism of Action: T-Type Calcium Channel Blockade
The primary mechanism underlying the anticonvulsant activity of succinimides is the inhibition of low-voltage-activated T-type calcium channels.[1][2][3] These channels play a crucial role in the generation of the characteristic 3-Hz spike-and-wave discharges observed in absence seizures. By blocking these channels, succinimides reduce the flow of calcium ions into neurons, which in turn dampens neuronal excitability and prevents the hypersynchronous firing that leads to seizures.
Structure-Activity Relationships
The anticonvulsant activity of succinimide derivatives is influenced by the nature of the substituents on the succinimide ring. While extensive research on a homologous series of long-chain N-alkyl or N-acyl succinimides is limited, available data suggest that modifications to the N-substituent can significantly impact efficacy and neurotoxicity.
For instance, studies on N-alkoxycarbonyl-α-amino-N-methylsuccinimides have shown that the nature of the N-alkoxycarbonyl group influences activity in the pentylenetetrazole (PTZ) seizure model. The order of anticonvulsant activity for the (R) series was found to be N-phenoxycarbonyl = N-4-nitrobenzyloxycarbonyl > N-ethoxycarbonyl > N-allyloxycarbonyl > N-tert-butoxycarbonyl. For the (S) series, the order was N-ethoxycarbonyl > N-phenoxycarbonyl > N-allyloxycarbonyl. This indicates that both electronic and steric factors of the N-substituent play a role in the anticonvulsant profile.
Quantitative Anticonvulsant Data
The following table summarizes the anticonvulsant activity and neurotoxicity of selected N-substituted succinimide derivatives from various studies. This data provides insights into the potential of modifying the succinimide scaffold to enhance anticonvulsant properties.
| Compound | Substituent | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | -CH2-O-Benzyl | scPTZ | 62.5 | Not Reported | Not Reported | [1] |
| N-methyl VGD | -CH3 | MES (mice, i.p.) | Not Reported | Not Reported | Not Reported | [5] |
| N-methyl VGD | -CH3 | scMet (mice, i.p.) | 108 | Not Reported | Not Reported | [5] |
| N,N-diethyl VGD | -CH2CH3 (x2) | MES (mice, i.p.) | 145 | Not Reported | Not Reported | [5] |
| Compound 14 | Complex | MES (mice) | 49.6 | Not Reported | Not Reported | [5] |
| Compound 14 | Complex | scPTZ (mice) | 67.4 | Not Reported | Not Reported | [5] |
| Compound 30 † | Complex | MES (mice) | 45.6 | 162.4 | 3.56 | [4] |
| Compound 30 † | Complex | 6 Hz (32 mA) (mice) | 39.5 | 162.4 | 4.11 | [4] |
*Compound 14 : A 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative.[5] †Compound 30 : A (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative.[4]
Experimental Protocols
The following are detailed protocols for the most common preclinical screening methods for anticonvulsant drugs.
Experimental Workflow for Anticonvulsant Screening
Protocol 1: Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains), 18-25 g
-
Electroconvulsive shock apparatus (rodent shocker)
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution (local anesthetic)
-
0.9% Saline solution
-
Test compound dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
-
Vehicle as a negative control
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before the experiment. Weigh each mouse and mark for identification.
-
Drug Administration: Administer the test compound, positive control, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal or oral). The time between drug administration and the MES test should be determined based on the expected time to peak effect of the compound.
-
Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride solution to the corneas of each mouse for local anesthesia. After a few seconds, apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Induction of Seizure: Gently place the corneal electrodes on the corneas of the mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The percentage of protection is calculated. For dose-response studies, the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a probit analysis.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling clonic seizures (absence seizures).
Materials:
-
Male albino mice (e.g., CF-1 strain), 18-25 g
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
Test compound dissolved or suspended in an appropriate vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide) as a positive control
-
Vehicle as a negative control
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour. Weigh each mouse.
-
Drug Administration: Administer the test compound, positive control, or vehicle to different groups of mice.
-
PTZ Injection: At the time of peak effect of the test compound, administer PTZ subcutaneously in the scruff of the neck.
-
Observation: Immediately place the mouse in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by rhythmic muscle spasms of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds).
-
Data Analysis: Record the number of animals in each group that do not exhibit clonic seizures. Calculate the percentage of protection. Determine the ED50 for dose-response studies.
Protocol 3: Rotarod Test for Neurotoxicity
Objective: To assess motor coordination and identify potential neurotoxic side effects of a compound.
Materials:
-
Male albino mice, 18-25 g
-
Rotarod apparatus
-
Test compound dissolved or suspended in an appropriate vehicle
-
Vehicle as a negative control
Procedure:
-
Animal Training (Optional but Recommended): Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a few trials to acclimate them to the apparatus.
-
Drug Administration: On the test day, administer the test compound or vehicle to different groups of mice.
-
Testing: At the time of peak effect, place each mouse on the rotating rod of the rotarod apparatus. The rod is typically set to rotate at a constant speed (e.g., 10-20 rpm) or with a gradually accelerating speed.
-
Observation: Record the latency to fall from the rod for each mouse over a set period (e.g., 120 seconds). A trial is considered complete if the mouse remains on the rod for the entire duration.
-
Data Analysis: Compare the mean latency to fall for the drug-treated groups with the vehicle-treated group. A significant decrease in the time spent on the rod indicates motor impairment. For dose-response studies, the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, can be calculated.
Conclusion
Long-chain succinimides represent a promising area of research for the development of novel anticonvulsant therapies. Their established mechanism of action through the blockade of T-type calcium channels provides a solid foundation for further investigation. The provided protocols offer a standardized approach for the preclinical evaluation of these compounds, enabling researchers to systematically assess their efficacy and safety profiles. Future studies focusing on the systematic variation of the long-chain substituent will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates with optimal anticonvulsant properties and minimal side effects.
References
- 1. youtube.com [youtube.com]
- 2. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for New Anticonvulsant Compounds, Part 2. Structure-activity relationship studies of new N-substituted amides of alpha-piperazine-gamma-hydroxybutyric acid as active anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-pharmacokinetic-pharmacodynamic relationships of N-alkyl derivatives of the new antiepileptic drug valproyl glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of 3-(Dodecenyl)pyrrolidine-2,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2,5-dione, also known as the succinimide scaffold, is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Derivatives of this scaffold have garnered significant interest for their potential as anticancer agents. This document provides detailed application notes and experimental protocols for investigating the anticancer properties of a specific class of these compounds: 3-(Dodecenyl)pyrrolidine-2,5-dione derivatives.
The introduction of a long, unsaturated alkyl chain, such as a dodecenyl group, at the 3-position of the pyrrolidine-2,5-dione ring is hypothesized to enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate easier passage through the cell membrane, potentially leading to greater intracellular accumulation and enhanced cytotoxic effects against cancer cells. While specific data for this compound derivatives are limited in publicly available literature, the protocols and expected outcomes described herein are based on extensive research on analogous compounds, particularly those with long-chain alkyl or alkenyl substitutions and other cytotoxic pyrrolidine-2,5-dione derivatives.
These compounds are anticipated to induce cancer cell death through the activation of apoptotic pathways, a controlled and programmed mechanism of cell death that is a key target for many cancer therapies. The following sections will detail the potential cytotoxic efficacy, the underlying mechanisms of action, and provide comprehensive protocols for the evaluation of these promising anticancer candidates.
Data Presentation
Due to the limited availability of specific cytotoxic data for this compound derivatives, the following table summarizes the IC50 values of structurally related pyrrolidine-2,5-dione and succinimide compounds against various cancer cell lines. This data serves as a reference point for anticipating the potential efficacy of the target compounds. The presence of a long alkyl chain in some of these analogs suggests that a dodecenyl substituent would likely result in potent anticancer activity.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione | 1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione | - | 23.8 ± 4.6 (Aromatase Inhibition) | [1] |
| Pyrrolidine-2,5-dione | 1-Octyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione | - | 24.6 ± 1.8 (Aromatase Inhibition) | [1] |
| Spiropyrrolidine-thiazolo-oxindole | 2,4-dichlorophenyl-substituted derivative | HepG2 | 0.85 ± 0.20 (µg/mL) | [2] |
| Spiropyrrolidine-thiazolo-oxindole | 4-bromophenyl-substituted derivative | HepG2 | 0.80 ± 0.10 (µg/mL) | [2] |
| Succinimide | D11 | A549 (Lung Carcinoma) | Comparable to Doxorubicin | [3] |
| Alkyl Selenolane | Long chain (≥C8) conjugates | CHO and MCF7 | Significant cytotoxicity | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound derivatives.
Cell Viability Assessment: MTT Assay
This assay determines the cytotoxic effect of the compounds on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the this compound derivative in DMSO. Make serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cells treated with the this compound derivative at its IC50 concentration
-
Untreated control cells
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat the cancer cells with the compound at its predetermined IC50 concentration for 24-48 hours. Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Analysis of Apoptotic Proteins: Western Blotting
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and Caspase-3.
Materials:
-
Cancer cells treated with the this compound derivative
-
Untreated control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin). A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the appearance of cleaved Caspase-3, would indicate the induction of apoptosis.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anticancer activity.
Caption: Proposed intrinsic apoptosis signaling pathway.
References
- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aryl-3-Ethyl-3-Methyl- and 1-Aryl-3-Methylsuccinimides as Drug Candidates for Cancer: Toxicity Prediction, Molecular Docking, and In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Use of Lipid Raft Modulators in Membrane Protein Studies
Note to the Reader: A comprehensive search of scientific literature and chemical databases did not yield any specific information regarding the application of 3-(Dodecenyl)pyrrolidine-2,5-dione in membrane protein studies. This compound is not documented in the context of biological research for modulating membrane environments.
Therefore, this document provides detailed application notes and protocols for a closely related and fundamentally important area of membrane protein research: the use of well-characterized lipid raft modulators . This guide is designed for researchers, scientists, and drug development professionals interested in understanding how the membrane environment, specifically lipid rafts, influences membrane protein function. We will focus on two of the most common and effective modulators: Methyl-β-cyclodextrin (MβCD) for cholesterol depletion and Sphingomyelinase (SMase) for sphingomyelin hydrolysis.
Application Notes: Modulating Membrane Protein Function via Lipid Raft Disruption
Introduction to Lipid Rafts
The plasma membrane is not a homogenous fluid bilayer but contains specialized microdomains enriched in cholesterol and sphingolipids, known as lipid rafts.[1] These domains are more ordered and thicker than the surrounding membrane and serve as organizing centers for the assembly of signaling molecules, influencing processes like signal transduction, protein trafficking, and membrane fluidity.[1][2] Many membrane proteins, including G-protein coupled receptors (GPCRs), ion channels, and receptor tyrosine kinases, are localized within or excluded from lipid rafts, and this localization is often critical for their function.[1][2]
Principle of Lipid Raft Modulation
By chemically altering the composition of lipid rafts, researchers can study the impact of this specific membrane environment on a protein of interest. The two primary methods for disrupting lipid raft integrity are cholesterol depletion and sphingomyelin hydrolysis.
-
Methyl-β-cyclodextrin (MβCD): Cholesterol Depletion MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity that efficiently sequesters cholesterol from the plasma membrane.[3][4] By removing cholesterol, a key component for the formation and stability of the liquid-ordered phase of rafts, MβCD effectively disassembles these microdomains.[4][5] This leads to the delocalization of raft-associated proteins and can significantly alter their activity and downstream signaling.[3]
-
Sphingomyelinase (SMase): Sphingomyelin Hydrolysis SMase is an enzyme that catalyzes the hydrolysis of sphingomyelin, another crucial structural component of lipid rafts, into ceramide and phosphocholine.[1][6] The conversion of sphingomyelin to ceramide alters the physical properties of the membrane, leading to the disruption of lipid raft domains. This enzymatic approach provides an alternative method to study the role of raft integrity in cellular processes.[7]
Applications in Membrane Protein Research
-
Studying Protein Localization: Determining if a membrane protein's function is dependent on its localization within lipid rafts.
-
Modulating Signal Transduction: Investigating how raft disruption affects signaling cascades initiated by membrane receptors.[3][8]
-
Altering Ion Channel Gating: Examining the influence of membrane composition on the activity of ion channels.[9][10]
-
Drug Development: Identifying new therapeutic strategies by targeting the membrane environment of pathogenic proteins.
Quantitative Data on Lipid Raft Modulation
The following tables summarize quantitative data from studies using MβCD and SMase to modulate membrane protein function.
Table 1: Effects of Methyl-β-cyclodextrin (MβCD) on Cellular Properties and Protein Function
| Parameter Measured | Cell Type/System | MβCD Concentration & Time | Observed Effect | Reference(s) |
| Membrane Cholesterol Content | NG108-15 Cells | 2% MβCD for 1 hr | 52.0 ± 3.9% reduction in cholesterol | [11] |
| Membrane Cholesterol Content | Human MSCs | 10 mM MβCD for 60 min | 50.8% reduction in cholesterol | [12] |
| Adenosine A2aR Signaling (cAMP) | HEK293-A2aR cells | 10 mM MβCD | ~50% reduction in agonist-induced cAMP production | [3] |
| Delta Opioid Receptor (DOR) Localization | NG108-15 Cells | 2% MβCD for 1 hr | Shifted ~70% of DOR from low-density raft fractions to higher-density fractions | [11] |
| Store-Operated Ca2+ Entry (SOCE) | Human Platelets | 10 mM MβCD for 30 min | 27% reduction in Thapsigargin-induced SOCE | [13] |
Table 2: Effects of Sphingomyelinase (SMase) on Membrane Protein Function
| Parameter Measured | System | SMase Concentration & Time | Observed Effect | Reference(s) |
| TRPC6-mediated Ca2+ Influx | Primary Neurons (from ASM deficient mice) | N/A (genetic deletion) | Decreased hyperforin-mediated Ca2+ influx via TRPC6 | [7][10] |
| PIEZO1 Channel Inactivation | Murine Endothelium | Neutral SMase inhibitors | Switched non-inactivating PIEZO1 channels to profoundly inactivating | [14] |
| Thermal Allodynia (TRPV1-mediated) | Mice (in vivo) | 1 U SMase (intraplantar) | Abolished resiniferatoxin-induced thermal allodynia | [6] |
| CFTR-mediated Anion Secretion | Primary Bronchial Epithelial Cells | 100 mU/mL SMase | ~50% decrease in transepithelial anion secretion | [15] |
| CXCR4 Localization to Rafts | Mouse Embryonic Fibroblasts | N/A (SMS knockout) | Increased localization of CXCR4 to lipid rafts | [16] |
Experimental Protocols
Protocol 1: Lipid Raft Disruption in Cultured Cells
A. Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
-
Materials:
-
Cultured cells grown on appropriate plates or coverslips
-
Serum-free culture medium
-
Methyl-β-cyclodextrin (MβCD) powder
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a 100 mM stock solution of MβCD in serum-free medium. Sterilize by passing through a 0.22 µm filter.
-
Wash the cultured cells twice with warm PBS.
-
Replace the PBS with pre-warmed serum-free medium. The absence of serum is critical as it contains cholesterol that can interfere with MβCD activity.
-
Add the MβCD stock solution to the cells to achieve a final concentration typically between 1 mM and 10 mM. The optimal concentration and incubation time should be determined empirically for each cell type to ensure maximal cholesterol depletion with minimal cytotoxicity.[12]
-
Incubate the cells at 37°C for 30-60 minutes.
-
After incubation, wash the cells three times with warm PBS to remove the MβCD.
-
The cells are now ready for downstream analysis (e.g., immunofluorescence, biochemical assays).
-
-
Controls:
-
Untreated Control: Cells incubated in serum-free medium without MβCD.
-
Cholesterol Repletion Control: Prepare MβCD saturated with cholesterol. Incubate MβCD with a 5-8 fold molar excess of cholesterol overnight. Treat cells with this complex as a control to ensure the observed effects are due to cholesterol removal and not MβCD itself.[3]
-
B. Sphingomyelin Hydrolysis using Sphingomyelinase (SMase)
-
Materials:
-
Cultured cells
-
Serum-free culture medium
-
Bacterial Sphingomyelinase (e.g., from Staphylococcus aureus)
-
PBS
-
-
Procedure:
-
Wash cells twice with warm PBS.
-
Add pre-warmed serum-free medium to the cells.
-
Add SMase directly to the medium to a final concentration typically ranging from 10 mU/mL to 100 mU/mL.
-
Incubate at 37°C for 30-60 minutes.
-
Wash the cells three times with warm PBS.
-
Proceed with downstream applications.
-
Protocol 2: Visualization of Lipid Rafts and Protein Localization
-
Principle: This protocol uses fluorescence microscopy to visualize lipid rafts and determine if a protein of interest co-localizes with them. Lipid rafts are often marked using a fluorescently-labeled cholera toxin B subunit (CTB), which binds to the ganglioside GM1, a component enriched in rafts.
-
Procedure:
-
Grow cells on glass coverslips and treat with MβCD or SMase as described in Protocol 1. Include an untreated control.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if staining intracellular epitopes): Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against the protein of interest (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Secondary Antibody and Raft Staining: Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled Cholera Toxin B subunit (e.g., Alexa Fluor 488-CTB) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Visualize using a confocal or super-resolution microscope.[17] In untreated cells, assess the co-localization between your protein of interest and the CTB-stained rafts. In treated cells, observe the disruption of CTB clustering and the re-localization of your protein.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental logic and a representative signaling pathway affected by lipid raft integrity.
References
- 1. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy [mdpi.com]
- 2. Disruption of Lipid Raft Microdomains, Regulation of CD38, TP53, and MYC Signaling, and Induction of Apoptosis by Lomitapide in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Cholesterol Depletion Reduces Downstream Signaling Activity of the Adenosine A2a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analgesic Effects of Lipid Raft Disruption by Sphingomyelinase and Myriocin via Transient Receptor Potential Vanilloid 1 and Transient Receptor Potential Ankyrin 1 Ion Channel Modulation [frontiersin.org]
- 7. Acid Sphingomyelinase Impacts Canonical Transient Receptor Potential Channels 6 (TRPC6) Activity in Primary Neuronal Systems [mdpi.com]
- 8. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Acid Sphingomyelinase Impacts Canonical Transient Receptor Potential Channels 6 (TRPC6) Activity in Primary Neuronal Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sphingomyelinase Disables Inactivation in Endogenous PIEZO1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. focusonmicroscopy.org [focusonmicroscopy.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-(Dodecenyl)pyrrolidine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step is the "ene" reaction of a C12 olefin (dodecene) with maleic anhydride to form the intermediate, dodecenyl succinic anhydride (DDSA). The second step is the imidization of DDSA with an amine source, such as ammonia or urea, to yield the final product, this compound.
Q2: What are the critical parameters affecting the yield of the initial "ene" reaction to form DDSA?
A2: The key parameters influencing the formation of dodecenyl succinic anhydride are reaction temperature, the molar ratio of reactants, and reaction time. High temperatures (typically above 200°C) are required, and an excess of the olefin is often used to maximize the conversion of maleic anhydride.[1]
Q3: What are common side reactions during the synthesis of dodecenyl succinic anhydride (DDSA)?
A3: At the high temperatures required for the ene-reaction, several side reactions can occur, including polymerization of the maleic anhydride or the olefin, and the formation of colored byproducts.[1] Using a solvent like xylene can help to mitigate some of these side reactions.
Q4: How is the intermediate dodecenyl succinic anhydride (DDSA) typically purified?
A4: Purification of DDSA is commonly achieved by vacuum distillation to remove the excess unreacted olefin and other volatile impurities.[1]
Q5: What are suitable reagents for the conversion of DDSA to this compound?
A5: To form the N-unsubstituted pyrrolidine-2,5-dione, common amine sources include ammonia (in a suitable solvent) or urea, which decomposes to provide ammonia at elevated temperatures.
Q6: How can I monitor the progress of the imidization reaction?
A6: The reaction can be monitored by techniques such as thin-layer chromatography (TLC) to observe the disappearance of the starting anhydride and the appearance of the product. Infrared (IR) spectroscopy can also be useful, looking for the characteristic imide carbonyl stretches and the disappearance of the anhydride stretches.
Troubleshooting Guides
Problem Area 1: Low Yield of Dodecenyl Succinic Anhydride (DDSA)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of maleic anhydride | Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for the onset of side reactions. Optimal temperatures are often in the range of 220-250°C.[2][3] |
| Insufficient reaction time. | Increase the reaction time. A reaction time of 8-10 hours is often a good compromise between yield and side product formation.[3] | |
| Inappropriate molar ratio of reactants. | Use a molar excess of the dodecene (1.2 to 1.7 times the molar amount of maleic anhydride) to drive the reaction to completion.[2] | |
| Significant formation of dark, viscous byproducts | Polymerization at high temperatures. | Consider using an inert, high-boiling solvent such as xylene to maintain a more controlled reaction temperature and minimize intermolecular side reactions.[3] |
| Presence of oxygen. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Problem Area 2: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of DDSA | Insufficient reaction time or temperature for imidization. | Increase the reaction time and/or temperature. Thermal imidization often requires temperatures above 150°C. |
| Inefficient removal of water byproduct. | If performing a thermal cyclization, ensure efficient removal of water, for example by using a Dean-Stark apparatus if a solvent is used. | |
| Hydrolysis of the anhydride starting material. | Ensure all reagents and solvents are dry. If using aqueous ammonia, the initial ring-opening to the amic acid salt will occur, which then requires thermal dehydration for cyclization. | |
| Product is difficult to purify | Presence of unreacted DDSA or the intermediate amic acid. | Wash the crude product with a non-polar solvent to remove unreacted DDSA. The amic acid can be converted to the desired imide by further heating. |
| Formation of side products from the amine source (e.g., with urea). | Optimize the reaction temperature and stoichiometry of the amine source. |
Experimental Protocols
Synthesis of Dodecenyl Succinic Anhydride (DDSA)
This protocol is adapted from procedures for the synthesis of alkenyl succinic anhydrides.[1][2][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, combine maleic anhydride and dodecene in a 1:1.2 to 1:1.5 molar ratio. The use of a high-boiling solvent like xylene (to constitute 50% of the reaction mixture by weight) is optional but recommended to control viscosity and side reactions.[3]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).
-
Heating: Heat the mixture with stirring to 220-240°C and maintain this temperature for 8-10 hours.[2][3]
-
Workup and Purification: After cooling, the unreacted dodecene and solvent (if used) are removed by vacuum distillation to yield the crude dodecenyl succinic anhydride.
Synthesis of this compound
This is a general procedure for the imidization of a succinic anhydride.
-
Reaction Setup: In a round-bottom flask, dissolve the dodecenyl succinic anhydride in a suitable high-boiling, inert solvent (e.g., N,N-dimethylformamide or toluene).
-
Amine Addition: Add a slight molar excess of the amine source (e.g., urea).
-
Heating: Heat the reaction mixture to 130-160°C for several hours. The progress of the reaction should be monitored by TLC or IR spectroscopy.
-
Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Overall Synthesis Workflow
Caption: Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of long-chain N-substituted pyrrolidines.
Troubleshooting Guides
This section offers solutions to common problems encountered during the purification of long-chain N-substituted pyrrolidines.
Issue 1: Poor Separation or Co-elution during Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | Acid-base interaction between the basic amine and acidic silica gel. | - Add a competing amine like triethylamine (0.1-2.0%) or ammonia in methanol/DCM to the mobile phase to neutralize acidic silanol groups.[1][2]- Use an alternative stationary phase such as alumina or amine-functionalized silica.[1] |
| Product Elutes with Non-polar Impurities | The long alkyl chain increases the lipophilicity of the compound, causing it to elute with other non-polar impurities in normal-phase chromatography. | - Switch to reversed-phase chromatography where the long chain will increase retention, potentially separating it from less retained impurities.[3]- Optimize the mobile phase in normal-phase chromatography by using a less polar solvent system to increase retention of the product on the column. |
| Product is not Visible on TLC Plate | The compound may not be UV-active, or the concentration may be too low. | - Use a visualization stain such as potassium permanganate or iodine.[2]- Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2] |
| All Components Run at the Solvent Front (High Rf) | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in your eluent system.[2] |
| All Components Remain at the Baseline (Low Rf) | The mobile phase is not polar enough. | - Increase the proportion of the polar solvent in your eluent system.[2] |
Issue 2: Inefficient Purification with Acid-Base Extraction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Extraction into the Aqueous Acidic Layer | The long alkyl chain significantly increases the lipophilicity of the molecule, reducing the solubility of its protonated form in the aqueous layer. | - Perform multiple extractions with fresh aqueous acid to ensure complete protonation and transfer. - Use a slightly more polar organic solvent if possible to facilitate partitioning. |
| Emulsion Formation at the Interface | The long-chain amine may act as a surfactant, stabilizing the emulsion. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[4]- Allow the separatory funnel to stand for a longer period to allow the layers to separate.- Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can prevent emulsion formation. |
| Product Oiling Out Instead of Precipitating Upon Basification | The free base form of the long-chain N-substituted pyrrolidine may have a low melting point or be an oil at room temperature. | - After basifying the aqueous layer, extract the product back into an organic solvent (e.g., dichloromethane or diethyl ether).[5][6]- Dry the organic layer with a drying agent (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.[4][6] |
Frequently Asked Questions (FAQs)
Q1: How does the long alkyl chain on the nitrogen atom affect the purification strategy?
The long alkyl chain significantly increases the lipophilicity and non-polarity of the molecule. This has several implications for purification:
-
Chromatography : In reversed-phase chromatography, retention time increases with the length of the alkyl chain.[3][7] In normal-phase chromatography, the compound becomes less polar and will elute faster.
-
Acid-Base Extraction : The increased lipophilicity can make the protonated amine salt partially soluble in the organic layer, leading to incomplete extraction into the aqueous acid phase.
-
Solubility : The free base will be highly soluble in non-polar organic solvents and poorly soluble in water. The solubility of the corresponding salt in aqueous solutions may also be limited, especially with very long chains.[8][9]
Q2: What are the most common impurities I should expect?
Common impurities can originate from the starting materials or side reactions and include:
-
Unreacted starting materials : Such as the corresponding long-chain alkyl halide and pyrrolidine.
-
Byproducts of the synthesis : For example, products of elimination reactions from the alkyl halide.
-
Degradation products : Amines can be sensitive to oxidation or other degradation pathways depending on the conditions.
Q3: Can I use distillation for purification?
Distillation can be a viable method if the long-chain N-substituted pyrrolidine is thermally stable and has a significantly different boiling point from the impurities. However, long-chain amines can have high boiling points, requiring vacuum distillation to prevent thermal degradation. Thermogravimetric analysis (TGA) can be used to determine the thermal stability of your compound.
Q4: My compound seems to be unstable on silica gel. What are my options?
If your compound degrades on silica gel, you can:
-
Deactivate the silica gel : Pre-treat the silica gel with a solution containing triethylamine to neutralize the acidic sites.[10][11]
-
Use an alternative stationary phase : Alumina (basic or neutral) or florisil can be less harsh alternatives to silica gel.[10]
-
Utilize non-chromatographic methods : Rely on acid-base extraction, recrystallization of a salt, or distillation if applicable.
Data Presentation
Table 1: Influence of N-Alkyl Chain Length on Physicochemical Properties and Purification Behavior
| Property | Effect of Increasing Alkyl Chain Length | Implication for Purification |
| Lipophilicity/Non-polarity | Increases | - Decreased retention in normal-phase chromatography.- Increased retention in reversed-phase chromatography.[3]- Decreased solubility of the protonated salt in aqueous media during acid-base extraction.[8][9] |
| Boiling Point | Increases | - Requires higher temperatures or vacuum for distillation. |
| Water Solubility (as free base) | Decreases | - Facilitates separation from water-soluble impurities. |
| Interaction with Silica Gel | Can still exhibit strong interaction due to the basic nitrogen, but overall polarity is reduced. | - May require mobile phase modifiers (e.g., triethylamine) to achieve good peak shape.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Sample Preparation : Dissolve the crude long-chain N-substituted pyrrolidine in a minimal amount of the chosen eluent or a strong solvent like dichloromethane.
-
Column Packing : Wet pack a silica gel column with the initial, least polar mobile phase.
-
Loading the Sample :
-
Wet Loading : Dissolve the sample in a small volume of the initial eluent and load it onto the top of the column.
-
Dry Loading : Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution :
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
For basic compounds, it is recommended to add 0.1-1% triethylamine to the eluent to improve peak shape and recovery.[1][2]
-
-
Fraction Collection : Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.
-
Acidic Extraction :
-
Add a 1 M aqueous solution of a strong acid (e.g., HCl) to the separatory funnel.[12]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated amine will be in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete extraction.[5]
-
-
Combine and Wash : Combine the acidic aqueous extracts. Wash this combined aqueous layer with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.
-
Basification and Re-extraction :
-
Drying and Isolation :
-
Combine the organic extracts from the previous step.
-
Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na2SO4).[4]
-
Filter to remove the drying agent and evaporate the solvent to yield the purified long-chain N-substituted pyrrolidine.
-
Visualizations
Caption: General purification workflow for long-chain N-substituted pyrrolidines.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. silicycle.com [silicycle.com]
- 3. Retention behavior of long chain quaternary ammonium homologues and related nitroso-alkymethylamines [pubs.usgs.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Study on the Impact of the Cation Alkyl Side Chain Length on the Solubility of Water in Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Alkylation Chain Length on Inhibiting Performance of Soluble Ionic Liquids in Water-Based Drilling Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrrolidine-2,5-dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrrolidine-2,5-diones (succinimides). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of pyrrolidine-2,5-diones, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction to form the pyrrolidine-2,5-dione is showing low yield, and I suspect incomplete conversion of the intermediate. How can I confirm this and improve the yield?
A1: The most common reason for low yields is the incomplete cyclization of the intermediate N-substituted succinamic acid.
-
Confirmation:
-
TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The succinamic acid intermediate is typically more polar than the final succinimide product and will have a lower Rf value.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to identify the presence of the succinamic acid intermediate alongside the product. The amic acid will show characteristic peaks for the carboxylic acid proton and different chemical shifts for the methylene protons compared to the cyclized product.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method to quantify the ratio of the succinamic acid intermediate to the succinimide product.[1]
-
-
Solutions to Improve Cyclization:
-
Increase Reaction Temperature: The cyclodehydration step is often promoted by heat. However, be cautious as excessively high temperatures can lead to thermal decomposition.[2] A typical temperature range for thermal cyclization is 140-200°C.
-
Use a Dehydrating Agent: Chemical dehydrating agents can facilitate the removal of water and promote ring closure. Common choices include:
-
Acetic Anhydride: Often used in combination with a base like sodium acetate. Be aware of potential side reactions like acetylation of other functional groups.
-
Polyphosphate Ester (PPE): A mild and effective reagent for cyclodehydration that can be used in a one-pot synthesis from the amine and succinic anhydride.[3]
-
-
Azeotropic Removal of Water: Refluxing the reaction in a solvent like toluene with a Dean-Stark trap can effectively remove the water formed during cyclization, driving the equilibrium towards the product.
-
Q2: My reaction mixture has turned dark brown or black, especially at higher temperatures. What is causing this and how can I prevent it?
A2: The formation of a dark-colored, tar-like substance is indicative of thermal decomposition of the starting materials or the succinamic acid intermediate.[2]
-
Cause: Succinamic acids, particularly those with electron-withdrawing or bulky substituents, can be thermally labile and decompose upon prolonged heating at high temperatures.
-
Prevention:
-
Lower Reaction Temperature: If possible, conduct the cyclization at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Dehydration Method: Instead of high-temperature thermal cyclization, consider using a chemical dehydrating agent like PPE at a lower temperature.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative decomposition pathways.
-
Q3: I am using succinic anhydride and an amine as starting materials, but my yield is still low. What are other potential side reactions?
A3: Besides incomplete cyclization, other side reactions can lower the yield of your desired pyrrolidine-2,5-dione.
-
Hydrolysis of Succinic Anhydride: Succinic anhydride can readily hydrolyze back to succinic acid in the presence of water.[4]
-
Prevention: Ensure all reagents and solvents are dry. Use of anhydrous solvents and proper handling techniques to exclude moisture are crucial.
-
-
Ring-Opening of the Succinimide Product: The succinimide ring can be opened by nucleophiles. If an excess of the starting amine is used, it can attack the carbonyl group of the product, leading to the formation of a diamide byproduct.[5]
-
Prevention: Use a stoichiometric amount or a slight excess of the succinic anhydride relative to the amine. Careful control of the reaction stoichiometry is important.
-
Q4: When using acetic anhydride as a dehydrating agent, I observe an unexpected modification to my starting amine. What could be the issue?
A4: Acetic anhydride can act as an acetylating agent, especially if your starting amine contains other nucleophilic functional groups like hydroxyl (-OH) or a secondary amine (-NHR).
-
Problem: The hydroxyl or secondary amine group can be acetylated by acetic anhydride, leading to an acetylated byproduct.
-
Solution:
-
Protecting Groups: If your starting material has sensitive functional groups, consider protecting them before the reaction and deprotecting them after the succinimide ring has been formed.
-
Alternative Dehydrating Agents: Use a dehydrating agent that does not have acetylating properties, such as polyphosphate ester (PPE) or by performing thermal cyclization with azeotropic water removal.
-
Experimental Protocols
General Protocol for the Two-Step Synthesis of N-Aryl Succinimides
This protocol involves the initial formation of the N-arylsuccinamic acid, followed by cyclodehydration.
Step 1: Formation of N-Arylsuccinamic Acid
-
Dissolve succinic anhydride (1.0 eq) in a suitable solvent (e.g., chloroform, toluene, or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the aromatic amine (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or under reflux (e.g., in chloroform for 6 hours) until the starting materials are consumed, as monitored by TLC.
-
The N-arylsuccinamic acid often precipitates from the solution. If so, it can be isolated by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
Step 2: Cyclodehydration to N-Aryl Succinimide
-
Method A: Thermal Cyclization
-
Place the dried N-arylsuccinamic acid in a flask equipped for distillation.
-
Heat the solid under vacuum or at atmospheric pressure to a temperature above its melting point (typically 140-200°C).
-
Water will be evolved and can be collected. Continue heating until water evolution ceases.
-
The crude product is then purified by recrystallization or column chromatography.
-
-
Method B: Chemical Dehydration with Acetic Anhydride
-
Suspend the N-arylsuccinamic acid in acetic anhydride.
-
Add a catalytic amount of a base, such as anhydrous sodium acetate.
-
Heat the mixture under reflux for 2-4 hours.
-
After cooling, pour the reaction mixture into cold water to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
-
-
Method C: Dehydration with Polyphosphate Ester (PPE) - One-Pot Procedure
-
Dissolve succinic anhydride (1.0 eq) in chloroform in a round-bottom flask.
-
Add the amine (1.0 eq) and reflux the mixture for approximately 6 hours to form the amic acid intermediate.
-
Add polyphosphate ester (PPE) to the reaction mixture.
-
Continue to reflux for another 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, the mixture is worked up by washing with water and evaporating the solvent. The crude product is then purified.[3]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Pyrrolidine-2,5-dione Synthesis
| Starting Materials | Dehydrating Agent / Method | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Succinic Anhydride + Aniline | Thermal | None | 180-200 | 1-2 h | 85-95 | General Knowledge |
| Succinic Anhydride + Aniline | Acetic Anhydride/NaOAc | Acetic Acid | Reflux | 2-4 h | 90-98 | [6] |
| Succinic Anhydride + Amine | Polyphosphate Ester (PPE) | Chloroform | Reflux | 12 h (one-pot) | 70-90 | [3] |
| Succinic Acid + Aniline | Sub-critical Water | Water | 280 | 30 min | High | [6] |
Visualizations
Below are diagrams to visualize the synthesis pathway and a troubleshooting workflow.
Caption: General reaction pathway for the synthesis of pyrrolidine-2,5-diones.
Caption: Troubleshooting workflow for pyrrolidine-2,5-dione synthesis.
References
Technical Support Center: Michael Addition for Succinimide Synthesis
Welcome to the technical support center for the synthesis of succinimides via Michael addition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Michael addition for succinimide synthesis?
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In succinimide synthesis, the Michael acceptor is typically a maleimide derivative. The reaction proceeds in three main steps:
-
Enolate Formation: A base abstracts an acidic proton from the Michael donor (e.g., a ketone, aldehyde, or malonate) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the maleimide, leading to the formation of a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final succinimide adduct.
Caption: General mechanism of the Michael addition for succinimide synthesis.
Q2: My reaction is not proceeding or is very slow. What are the possible causes and solutions?
Several factors can lead to a sluggish or stalled reaction. Consider the following troubleshooting steps:
-
Inadequate Base: The chosen base may not be strong enough to deprotonate the Michael donor effectively.
-
Solution: Switch to a stronger base. For example, if you are using a weak organic base, consider an alkoxide like sodium ethoxide or a stronger base like sodium hydride. The choice of base is critical and depends on the pKa of the Michael donor.[1]
-
-
Steric Hindrance: Bulky substituents on either the Michael donor or the maleimide can sterically hinder the reaction.
-
Solution: If possible, consider using less sterically hindered starting materials. Alternatively, increasing the reaction temperature or using a less sterically demanding catalyst might help overcome the hindrance.
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
-
Poor Solvent Choice: The chosen solvent may not be suitable for the reaction, affecting the solubility of reactants or the stability of intermediates.
Caption: Troubleshooting workflow for a slow or incomplete Michael addition reaction.
Q3: I am observing a low yield of my desired succinimide product. What are the common reasons for this?
Low yields can be attributed to several factors, including side reactions and suboptimal reaction conditions.
-
Retro-Michael Reaction: The thiosuccinimide product can undergo a retro-Michael reaction, leading to the regeneration of the starting maleimide.[2][3] This is a common issue, especially with thiol-maleimide adducts.
-
Side Reactions of the Maleimide: At pH values above 7.5, primary amines can react competitively with the maleimide double bond.[3]
-
Solution: Maintain the reaction pH between 6.5 and 7.5 for thiol-maleimide conjugations to ensure chemoselectivity for the thiol.[3]
-
-
Polymerization: The Michael acceptor (maleimide) can undergo polymerization under certain conditions.
-
Solution: Carefully control the reaction conditions, including monomer concentration and temperature. The slow addition of one of the reactants can sometimes mitigate polymerization.
-
-
Suboptimal Reaction Conditions: The yield can be highly dependent on the catalyst, solvent, and temperature.
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different catalysts and solvents.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate base or catalyst | Screen a range of bases (e.g., organic amines, inorganic carbonates, alkoxides) or catalysts (e.g., organocatalysts like primary amines, Lewis acids).[5][6] |
| Incorrect solvent | Test different solvents to ensure adequate solubility of all reactants. Aprotic solvents are generally a good starting point.[1] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.[5] | |
| Formation of Multiple Products | Side reactions (e.g., self-condensation of the donor) | Use a less reactive base or lower the reaction temperature. |
| Retro-Michael reaction | For thiol-maleimide adducts, consider post-conjugation hydrolysis of the succinimide ring to improve stability.[2][4] | |
| Competitive reaction with amines | For thiol-maleimide reactions, maintain a pH between 6.5 and 7.5.[3] | |
| Difficulty in Product Purification | Unreacted starting materials | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust stoichiometry if necessary. |
| Formation of closely related byproducts | Optimize reaction conditions to improve selectivity. Consider alternative purification techniques like preparative HPLC or crystallization. |
Experimental Protocols
General Protocol for Michael Addition of an Aldehyde to a Maleimide
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the N-substituted maleimide (1.0 eq) in a suitable solvent (e.g., DMF, toluene, or a mixture like DMF/H₂O) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst and Donor: Add the organocatalyst (e.g., a chiral primary amine-guanidine, 10-20 mol%) and any additives to the solution.[5] Subsequently, add the aldehyde (Michael donor, typically in excess, e.g., 1.5-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired succinimide derivative.
Optimization of Reaction Conditions
The following table summarizes the effect of various parameters on the Michael addition of isobutyraldehyde to N-phenylmaleimide, catalyzed by a primary amine-guanidine.[5]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | Toluene | 25 | 24 | 95 | 76 |
| 2 | 20 | CH₂Cl₂ | 25 | 24 | 90 | 70 |
| 3 | 20 | THF | 25 | 24 | 85 | 65 |
| 4 | 20 | DMF | 25 | 24 | >99 | 85 |
| 5 | 20 | DMF/H₂O (2:1) | 25 | 6 | >99 | 87 |
| 6 | 20 | DMF/H₂O (2:1) | 15 | 24 | 80 | 87 |
| 7 | 10 | DMF/H₂O (2:1) | 25 | 12 | >99 | 87 |
Data adapted from a study on enantioselective Michael addition.[5]
Caption: A typical experimental workflow for succinimide synthesis via Michael addition.
References
- 1. Michael Addition | ChemTalk [chemistrytalk.org]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 3-(Dodecenyl)pyrrolidine-2,5-dione
Welcome to the technical support center for 3-(Dodecenyl)pyrrolidine-2,5-dione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a long dodecenyl hydrocarbon chain, which is highly non-polar. This lipophilic tail dominates the molecule's overall physicochemical properties, leading to poor solubility in polar solvents like water. The pyrrolidine-2,5-dione (succinimide) ring contains polar functional groups, but their contribution is insufficient to overcome the hydrophobicity of the long alkyl chain. A similar compound, 3-dodecylpyrrolidine-2,5-dione, has a calculated XLogP3-AA value of 5.3, indicating significant lipophilicity.[1]
Q2: What are the initial steps I should take to dissolve this compound?
A2: Start with common organic solvents in which the compound is likely to be soluble. These include, but are not limited to, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and dichloromethane (DCM). For biological assays, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells or interfere with the assay.
Q3: Can I improve the aqueous solubility of this compound without chemical modification?
A3: Yes, several physical modification strategies can be employed to enhance the apparent solubility and dissolution rate of poorly soluble compounds.[2][3][4] These methods do not alter the chemical structure of the molecule. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5][6] Techniques like micronization and nanosizing are commonly used.[4]
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix can enhance solubility.[3] This can be achieved through methods like spray drying or hot-melt extrusion.[2]
-
Inclusion Complexation: Using cyclodextrins to form inclusion complexes can shield the hydrophobic part of the molecule, thereby increasing its aqueous solubility.[5][7]
Troubleshooting Guide
Issue: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| Exceeded Solubility Limit | The final concentration of the compound in the aqueous buffer is above its solubility limit. | 1. Lower the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system can tolerate it. 3. Vigorously vortex the solution during and after the addition of the stock solution to aid dispersion. |
| Poor Mixing | The stock solution is not being dispersed quickly enough upon addition to the aqueous buffer, leading to localized high concentrations and precipitation. | 1. Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. 2. Consider gentle warming of the buffer (if the compound is stable at higher temperatures) to increase solubility. |
| pH Effects | The pH of the aqueous buffer may not be optimal for the solubility of the compound. | 1. Adjust the pH of the buffer. Although the succinimide ring is weakly acidic, the long alkyl chain makes it unlikely that pH adjustments alone will lead to significant solubility improvements in the physiological range.[7] |
| Use of Surfactants | The addition of a small amount of a non-ionic surfactant can help to maintain the compound in solution by forming micelles.[8] | 1. Prepare the aqueous buffer with a low concentration (e.g., 0.01-0.1%) of a biocompatible surfactant such as Tween® 20 or Pluronic® F-68. 2. Add the DMSO stock solution to the surfactant-containing buffer. |
Quantitative Data Summary: Expected Solubility Enhancement
The following table provides an estimate of the potential fold-increase in aqueous solubility that can be achieved with different formulation strategies. The exact values will be compound-specific and require experimental determination.
| Formulation Strategy | Typical Fold-Increase in Solubility | Key Considerations |
| Co-solvency (e.g., with PEG 400) | 2 to 50-fold | Potential for co-solvent toxicity in biological systems.[5] |
| Micronization | 2 to 10-fold (dissolution rate) | Does not increase equilibrium solubility but improves dissolution kinetics.[5] |
| Nanonization (Nanosuspensions) | 10 to 100-fold | Requires specialized equipment for production. |
| Solid Dispersion | 10 to 200-fold | The choice of carrier is critical for stability and release. |
| Cyclodextrin Complexation | 5 to 500-fold | Stoichiometry of the complex and binding affinity are important factors.[7] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | > 500-fold | Forms a microemulsion upon gentle agitation in an aqueous medium.[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a solution of a suitable stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.
-
Slurry Formation: Disperse this compound in the stabilizer solution to form a pre-suspension.
-
Milling: Introduce the slurry into a bead mill containing milling pearls (e.g., yttrium-stabilized zirconium oxide).
-
Process Parameters: Mill at a high speed for a sufficient duration (e.g., 2-8 hours), ensuring the temperature is controlled to prevent compound degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (e.g., < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling pearls.
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a carrier polymer (e.g., polyvinylpyrrolidone K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be controlled to ensure the formation of a thin film on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, dissolution testing, and X-ray diffraction (XRD).
Visualizations
References
- 1. 3-Dodecylpyrrolidine-2,5-dione | C16H29NO2 | CID 13880212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Stability of 3-(Dodecenyl)pyrrolidine-2,5-dione in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(Dodecenyl)pyrrolidine-2,5-dione in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in aqueous solution. | Hydrolysis of the succinimide ring. The primary degradation pathway for succinimides is the opening of the pyrrolidine-2,5-dione ring through hydrolysis.[1][2][3][4] This reaction is catalyzed by both acidic and basic conditions.[1][3] | - pH Control: Maintain the pH of the solution within a neutral range (pH 6-7) where the rate of hydrolysis is generally at a minimum.[5] - Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down the degradation rate.[2][5] - Use of Aprotic Solvents: If the experimental design allows, consider using aprotic solvents where hydrolysis is less likely to occur. |
| Unexpected peaks observed in chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. The hydrolysis of the succinimide ring leads to the formation of a succinamic acid derivative as the primary degradation product.[3] | - Characterize Degradants: Use analytical techniques such as mass spectrometry (MS) to identify the mass of the unexpected peaks and confirm if they correspond to the hydrolyzed product (addition of one water molecule, +18 Da).[6][7] - Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times and mass spectra. |
| Inconsistent results in biological assays. | Degradation of the active compound. The ring-opened succinamic acid derivative may have different biological activity compared to the intact this compound. | - Freshly Prepare Solutions: Prepare solutions of the compound immediately before use to minimize degradation. - Stability-Indicating Assay: Ensure that the analytical method used for quantification is stability-indicating, meaning it can distinguish between the intact compound and its degradation products.[6] |
| Precipitation of the compound from solution. | Poor solubility or change in compound properties upon degradation. The dodecenyl chain imparts significant hydrophobicity, which can lead to solubility issues in aqueous media. The degradation product may also have different solubility characteristics. | - Solvent Selection: Use a co-solvent system (e.g., DMSO, ethanol) to improve solubility. However, be aware that some organic solvents can also participate in degradation reactions. - Formulation Development: For long-term storage, consider formulating the compound with solubilizing agents or in a lyophilized form. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is the hydrolysis of the succinimide ring. This is a common degradation route for N-substituted succinimides, leading to the formation of the corresponding succinamic acid derivative.[3][4] This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the succinimide ring, resulting in ring opening.
Q2: How do pH and temperature affect the stability of this compound?
A2: Both pH and temperature significantly impact the stability of the succinimide ring.
-
pH: The hydrolysis of the succinimide ring is catalyzed by both acidic and basic conditions.[1][3] The rate of hydrolysis is typically at a minimum in the neutral pH range (around pH 6-7).[5]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[2][5] Therefore, it is recommended to store solutions of this compound at low temperatures.
Q3: What are the expected degradation products of this compound?
A3: The expected primary degradation product is the corresponding succinamic acid, formed by the addition of a water molecule across one of the carbonyl groups of the succinimide ring.[3] Further degradation may occur depending on the specific conditions.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a commonly used technique to monitor the stability of succinimide-containing compounds.[3][6] A stability-indicating HPLC method should be developed that can separate the intact compound from its degradation products. LC-MS is particularly useful for identifying the mass of the degradation products.[7]
Q5: How can I improve the stability of this compound in my experiments?
A5: To improve stability, consider the following:
-
Buffer and pH: Use a buffered solution to maintain a neutral pH (6-7).
-
Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and working solutions on ice.
-
Solvent: If possible, use aprotic solvents for long-term storage.
-
Light: Protect solutions from light to prevent potential photodegradation, although hydrolysis is the more common pathway.
-
Preparation: Prepare fresh solutions for each experiment to minimize the impact of degradation.
Quantitative Data Summary
The following tables provide hypothetical yet representative data on the stability of a succinimide compound under various conditions, based on general knowledge of succinimide chemistry. Note: This data is for illustrative purposes and should be confirmed by experimental studies on this compound.
Table 1: Effect of pH on the Half-Life (t½) of a Succinimide Compound in Aqueous Solution at 25°C
| pH | Half-Life (t½) in hours (approx.) |
| 3.0 | 48 |
| 5.0 | 120 |
| 7.0 | 200 |
| 9.0 | 24 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of a Succinimide Compound at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) (approx.) |
| 4 | 1.5 x 10⁻⁷ |
| 25 | 1.1 x 10⁻⁶ |
| 37 | 3.5 x 10⁻⁶ |
Experimental Protocols
Protocol 1: General Stability Study of this compound in Solution
Objective: To assess the stability of this compound in a specific solution over time and under defined storage conditions.
Materials:
-
This compound
-
Selected solvent or buffer system
-
HPLC system with UV or MS detector
-
Calibrated pH meter
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Aliquoting: Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.[8]
-
Analysis: Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of the intact compound and the formation of any degradation products.
-
Data Evaluation: Calculate the percentage of the remaining intact compound at each time point relative to the initial concentration. Determine the degradation rate and half-life if possible.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Subject aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample at 105°C for 24 hours, then dissolve for analysis.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize the degradation products.
Visualizations
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-alkyl-pyrrolidine-2,5-diones, with a specific focus on overcoming challenges related to steric hindrance.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered 3-alkyl-pyrrolidine-2,5-diones.
Problem 1: Low or No Yield in Direct Alkylation of Succinimide with Bulky Alkyl Halides
Q1: My direct alkylation of N-substituted succinimide with a bulky secondary or tertiary alkyl halide (e.g., isopropyl bromide, tert-butyl bromide) is resulting in low to no product formation. What are the likely causes and how can I resolve this?
A1: Direct alkylation of the succinimide enolate with sterically demanding alkyl halides is often challenging due to significant steric hindrance, which impedes the SN2 reaction. The primary competing side reaction is E2 elimination, leading to the formation of an alkene from your alkyl halide.
Troubleshooting Steps & Solutions:
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. While strong, bulky bases like lithium diisopropylamide (LDA) are effective at forming the enolate, they can also exacerbate steric clashes. Consider using a less hindered but strong base like sodium hydride (NaH) or potassium hydride (KH). Weaker bases like sodium ethoxide may not fully deprotonate the succinimide, leading to an equilibrium and potential side reactions.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to minimize the competing elimination reaction, which typically has a higher activation energy than the substitution reaction.
-
Solvent Choice: Use a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction.
-
-
Alternative Alkylating Agents:
-
If using alkyl bromides or chlorides, consider switching to the corresponding alkyl iodide. Iodide is a better leaving group and can sometimes improve the rate of the desired SN2 reaction relative to elimination.
-
-
Employ Alternative Synthetic Strategies:
-
When direct alkylation fails, alternative synthetic routes that avoid the direct introduction of the bulky alkyl group in a sterically congested step are recommended. See the "Alternative Synthetic Protocols" section for detailed methodologies.
-
Problem 2: Low Yield in Michael Addition of Bulky Ketones to Maleimides
Q2: I am attempting a Michael addition of a sterically hindered ketone (e.g., diisopropyl ketone) to an N-substituted maleimide to form a 3-alkyl-pyrrolidine-2,5-dione precursor, but the yield is poor. What are the common pitfalls?
A2: The nucleophilicity of enolates derived from sterically hindered ketones is often diminished, leading to slow or inefficient Michael addition.
Troubleshooting Steps & Solutions:
-
Catalyst Selection:
-
Organocatalysts: The use of chiral primary or secondary amine organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, can effectively catalyze the conjugate addition of ketones to maleimides.[1] These catalysts operate via an enamine intermediate, which can be more reactive than the corresponding enolate.
-
Catalyst Loading: Ensure optimal catalyst loading, typically ranging from 5 to 20 mol%. Insufficient catalyst will result in a slow reaction, while excessive amounts can sometimes lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Toluene and dichloromethane (CH2Cl2) are commonly used for these reactions.[2]
-
Temperature: While many organocatalytic Michael additions proceed at room temperature, for sterically hindered substrates, gentle heating may be required to overcome the activation energy barrier. Conversely, for highly reactive substrates where side reactions are a concern, cooling may be necessary.
-
Additives: In some cases, the addition of a weak acid co-catalyst can facilitate enamine formation and turnover.
-
-
Enhanced Reaction Techniques:
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the most effective general strategies to introduce a bulky alkyl group at the 3-position of a pyrrolidine-2,5-dione?
A3: Due to the challenges of direct alkylation, two primary alternative strategies are widely employed:
-
Organocatalytic Michael Addition: This is a powerful method for forming the C3-Cα bond. A ketone (which will become the 3-alkyl group and its α-carbon) is reacted with an N-substituted maleimide in the presence of a chiral organocatalyst.[1][5] This approach is often highly enantioselective.
-
Radical Reactions: Radical-mediated approaches can also be effective for forming C-C bonds in sterically congested environments.
Q4: Are there any specific catalysts you would recommend for the Michael addition of a bulky ketone to a maleimide?
A4: Chiral primary amine-thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have shown promise in promoting the asymmetric Michael addition of ketones to nitroalkenes, a mechanistically related transformation.[6] For the addition to maleimides, organocatalysts derived from chiral trans-cyclohexane-1,2-diamine have been used effectively.[1]
Q5: Can phase-transfer catalysis (PTC) be used to improve the yield of direct alkylation with bulky alkyl halides?
A5: Phase-transfer catalysis can be effective for alkylations, particularly when using a solid base like potassium carbonate or potassium hydroxide.[4][7] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used to transport the enolate from the solid or aqueous phase to the organic phase containing the alkyl halide. While this can improve yields for less hindered alkylations, its effectiveness for introducing bulky groups like tert-butyl is still limited by the inherent steric hindrance of the SN2 reaction.
Q6: Is high-pressure synthesis a viable option for overcoming steric hindrance in this reaction?
A6: High-pressure conditions can sometimes favor SN2 reactions over elimination reactions by promoting a more compact transition state. While not a commonly reported method for this specific transformation, it could be a variable to explore in cases where other methods have failed.
Section 3: Data Presentation
Table 1: Comparison of Yields for Organocatalyzed Michael Addition of Ketones to N-Phenylmaleimide
| Entry | Ketone (Alkyl Group Precursor) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Chiral Primary Amine-Salicylamide (10) | Toluene | 24 | 98 | [5] |
| 2 | Acetone | Chiral Primary Amine-Thiourea (20) | Toluene | 48 | 85 | [6] |
| 3 | Isobutyraldehyde* | Chiral Primary Amine-Thiourea (1) | Water | 1 | >97 | [5] |
*Note: Isobutyraldehyde is a precursor to an isopropyl group.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Ketone to an N-Substituted Maleimide
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
N-substituted maleimide (1.0 equiv)
-
Ketone (1.5 - 10 equiv, can also be used as solvent)
-
Chiral organocatalyst (e.g., primary amine-salicylamide) (10 mol%)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the N-substituted maleimide and the chiral organocatalyst.
-
Add the anhydrous solvent, followed by the ketone.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, HRMS, etc.
-
Protocol 2: General Procedure for Ultrasound-Assisted Synthesis
This protocol provides a general framework for utilizing ultrasound to potentially enhance reaction rates.
-
Materials:
-
Reactants and solvent as per the chosen synthetic method (e.g., Michael addition).
-
Ultrasonic bath or probe sonicator.
-
-
Procedure:
-
In a suitable reaction vessel, combine all reactants, solvent, and catalyst.
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is at or slightly below the water level in the bath.
-
Alternatively, immerse the tip of a probe sonicator into the reaction mixture.
-
Apply ultrasonic irradiation at a specified frequency (e.g., 40 kHz) and power.[3]
-
Monitor the reaction temperature to prevent overheating, using a cooling bath if necessary.
-
Follow the reaction progress by TLC or HPLC.
-
Upon completion, work up and purify the product as described in the corresponding non-ultrasound protocol.
-
Section 5: Mandatory Visualizations
Figure 1: Troubleshooting workflow for low yields in the synthesis of sterically hindered 3-alkyl-pyrrolidine-2,5-diones.
Figure 2: Comparison of experimental workflows for the synthesis of 3-alkyl-pyrrolidine-2,5-diones.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Lipophilic Succinimides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of lipophilic succinimides using column chromatography.
Frequently Asked Questions (FAQs)
Q1: My lipophilic succinimide appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A1: Succinimide rings can be susceptible to hydrolysis, especially in the presence of acidic conditions. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.[1][2] To mitigate this, consider the following:
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in your mobile phase.
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[1] Florisil is another option for less challenging separations.[1]
-
Perform a 2D TLC test: To confirm if your compound is degrading on silica, you can perform a two-dimensional thin-layer chromatography (TLC) analysis. If the spot changes its Rf value or streaks in the second dimension, degradation is likely occurring.[1]
Q2: I am having trouble getting good separation between my lipophilic succinimide and other nonpolar impurities. What can I do?
A2: Separating compounds with similar polarities can be challenging. Here are several strategies to improve resolution:
-
Optimize the mobile phase: For normal-phase chromatography, a common mobile phase is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate.[3] Fine-tuning the ratio of these solvents is crucial. A less polar mobile phase (higher percentage of hexane) will generally result in lower Rf values and potentially better separation of nonpolar compounds.[3][4]
-
Use a different solvent system: If hexane/ethyl acetate is not effective, consider solvent systems with different selectivities. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the interactions between your compounds and the stationary phase, leading to improved separation.
-
Employ gradient elution: Start with a nonpolar mobile phase and gradually increase the polarity during the chromatography run. This can help to first elute the most nonpolar impurities, followed by your target compound, and then the more polar impurities.
-
Consider reversed-phase chromatography: For lipophilic compounds, reversed-phase chromatography is often a powerful alternative. Here, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[5][6]
Q3: My compound is not eluting from the column, or it is eluting very slowly with significant tailing. What could be the cause?
A3: This issue can arise from several factors:
-
Inappropriate mobile phase polarity: The mobile phase may not be polar enough to displace your compound from the stationary phase. In normal-phase chromatography, you should gradually increase the percentage of the more polar solvent.[1] In reversed-phase, you would increase the proportion of the organic solvent.[6]
-
Strong secondary interactions: Your succinimide derivative might have functional groups that interact strongly with the stationary phase. For silica gel, this can be due to interactions with surface silanol groups. Using end-capped reversed-phase columns or adding a competitive agent to the mobile phase can help.
-
Compound precipitation: If your compound has poor solubility in the mobile phase, it may precipitate on the column. Ensure your compound is fully dissolved in the initial mobile phase. If solubility is an issue, consider dry loading.[7][8]
Q4: What is "dry loading" and when should I use it for my lipophilic succinimide?
A4: Dry loading is a sample application technique where the compound is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel or Celite) before being loaded onto the column.[7][8][9] This method is particularly advantageous when:
-
Your compound has poor solubility in the mobile phase.[7]
-
You need to load a large amount of sample.[7]
-
Your compound is dissolved in a solvent that is more polar than the mobile phase, which can cause poor separation if loaded directly.[7]
By adsorbing the compound onto a solid support, it can be applied to the column as a narrow band, leading to better peak shapes and improved resolution.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the column chromatography of lipophilic succinimides.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common chromatography problems.
Experimental Protocols
Detailed Protocol for Normal-Phase Flash Column Chromatography
This protocol is designed for the purification of a moderately lipophilic N-substituted succinimide derivative from less polar and more polar impurities.
1. Materials and Reagents:
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Solvents: HPLC grade hexane and ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Sand (washed and dried)
-
Cotton or glass wool
-
Collection tubes or flasks
2. Method Development using TLC:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.[1]
3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand (approx. 1 cm) on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.[7][9]
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
Gently tap the column to settle the sample layer.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Begin collecting fractions immediately. The volume of the fractions will depend on the column size and the separation.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Once the target compound has been fully eluted, you can increase the polarity of the mobile phase to elute any remaining, more polar impurities.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified lipophilic succinimide.
Diagram: Experimental Workflow
Caption: A step-by-step workflow for purifying lipophilic succinimides.
Quantitative Data
The optimal chromatographic parameters are highly dependent on the specific structure of the lipophilic succinimide. The following tables provide representative data and general guidelines.
Table 1: Typical Normal-Phase TLC Conditions and Rf Values
| Compound Type | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| N-alkyl succinimide | Silica Gel | 4:1 | 0.3 - 0.5 |
| N-aryl succinimide | Silica Gel | 3:1 | 0.2 - 0.4 |
| Succinimide with long alkyl chain | Silica Gel | 9:1 | 0.4 - 0.6 |
| More functionalized succinimide | Silica Gel | 1:1 | 0.2 - 0.5 |
Note: These are starting points. The optimal mobile phase composition should be determined experimentally for each specific compound.[3][4]
Table 2: General Guidelines for Column Loading Capacity (Silica Gel)
| Separation Difficulty (based on ΔRf) | Loading Capacity (% of silica gel weight) |
| Easy (ΔRf > 0.2) | 2-5% |
| Moderate (0.1 < ΔRf < 0.2) | 1-2% |
| Difficult (ΔRf < 0.1) | <1% |
Note: ΔRf is the difference in Rf values between the target compound and the closest impurity. Loading capacity can be higher with spherical silica and optimized conditions.[10] For dry loading, a sample to sorbent ratio of approximately 1:1 to 1:3 by weight is often used for preparing the solid sample.[7][11]
References
- 1. Chromatography [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of Succinimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. sorbtech.com [sorbtech.com]
- 8. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 9. chemtips.wordpress.com [chemtips.wordpress.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
Preventing epimerization during 3-substituted succinimide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the synthesis of 3-substituted succinimides.
Frequently Asked Questions (FAQs)
1. What is epimerization in the context of 3-substituted succinimide synthesis, and why is it a concern?
Epimerization is a chemical process where the configuration of a single stereocenter in a chiral molecule is inverted. In the synthesis of 3-substituted succinimides, the stereocenter at the C-3 position is susceptible to inversion under certain reaction conditions. This is a significant concern because it leads to the formation of a mixture of diastereomers or enantiomers (epimers), which can be difficult to separate and may exhibit different biological activities. The loss of stereochemical integrity can compromise the efficacy and safety of a potential drug candidate.
2. What is the underlying mechanism of epimerization at the C-3 position of a succinimide ring?
Epimerization at the C-3 position of the succinimide ring typically proceeds through the formation of an enol or enolate intermediate. The proton at the C-3 position is acidic due to the two adjacent carbonyl groups. In the presence of a base, this proton can be abstracted to form a planar enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the original stereoisomer and its epimer. The equilibrium between the two epimers is influenced by thermodynamic stability.
Diagram: Mechanism of Epimerization at C-3
Caption: The base-catalyzed epimerization of a 3-substituted succinimide proceeds through a planar enolate intermediate.
3. Which reaction conditions are known to promote epimerization?
Several factors can contribute to an increased risk of epimerization during the synthesis and handling of 3-substituted succinimides:
-
Strong Bases: The use of strong bases can readily abstract the acidic proton at the C-3 position, facilitating the formation of the enolate intermediate.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization and subsequent epimerization.
-
Prolonged Reaction Times: Extended reaction times increase the exposure of the desired product to conditions that may promote epimerization, allowing the system to reach thermodynamic equilibrium, which may favor a mixture of epimers.
-
Protic Solvents: Protic solvents can facilitate proton exchange, potentially contributing to the reprotonation of the enolate intermediate from either face.
Troubleshooting Guide
Issue: My reaction is producing a mixture of epimers at the C-3 position. How can I minimize or prevent this?
This is a common issue that can often be resolved by carefully selecting and optimizing the reaction conditions. Below are several strategies to consider.
Strategy 1: Method Selection for Stereocontrol
If you are in the early stages of synthesis design, consider employing a method known for its high stereoselectivity.
-
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method has been shown to be effective for the stereodivergent synthesis of chiral succinimides.[1][2] By selecting the appropriate catalyst and conditions, you can favor the formation of either the syn or anti diastereomer with high enantiomeric excess (ee) and diastereomeric ratios (dr).[1][2]
-
Rhodium-Catalyzed Enantioselective Conjugate Addition: The 1,4-addition of arylboronic acids to N-substituted maleimides using a chiral rhodium catalyst can provide direct access to enantioenriched 3-arylsuccinimides.[3]
Strategy 2: Optimization of Reaction Conditions
If you are working with an established synthetic route, optimizing the reaction parameters can significantly reduce epimerization.
Table 1: Impact of Reaction Conditions on Epimerization
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Base | Strong, non-hindered bases (e.g., NaOH, KOtBu) | Weak, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) or catalytic amounts of a mild base. | Minimizes the rate of proton abstraction from the C-3 position. |
| Temperature | Elevated temperatures | Lower temperatures (e.g., 0 °C to room temperature) | Reduces the thermal energy available for the enolization process. |
| Solvent | Protic solvents (e.g., methanol, ethanol) | Aprotic solvents (e.g., THF, DCM, toluene) | Aprotic solvents are less likely to facilitate proton exchange that can lead to epimerization. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely and quench as soon as the starting material is consumed. | Minimizes the exposure of the product to conditions that could cause epimerization. |
Strategy 3: Post-Synthesis Handling and Purification
Epimerization can also occur during workup and purification.
-
Aqueous Workup: Avoid strongly basic or acidic conditions during the aqueous workup. Use buffered solutions if necessary.
-
Chromatography: While silica gel is generally considered acidic, prolonged exposure can sometimes lead to on-column epimerization for sensitive compounds. Consider using deactivated silica or an alternative stationary phase like alumina. Eluting with a solvent system containing a small amount of a volatile acid or base (e.g., acetic acid or triethylamine) can sometimes suppress epimerization, but this should be evaluated on a case-by-case basis.
Diagram: Troubleshooting Workflow for Epimerization
Caption: A logical workflow for troubleshooting and preventing epimerization in 3-substituted succinimide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Transfer Hydrogenation for Stereodivergent Synthesis of Chiral Succinimides
This protocol is adapted from methodologies described for accessing 3,4-disubstituted succinimides with high stereocontrol.[1][2]
Materials:
-
3-Hydroxy-4-substituted maleimide substrate
-
(S,S)-Rh catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., THF or DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure for syn-isomer:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 3-hydroxy-4-substituted maleimide substrate (1.0 equiv).
-
Add the (S,S)-Rh catalyst (typically 0.5-2 mol%).
-
Add the anhydrous solvent.
-
Add formic acid (2.0 equiv) followed by triethylamine (2 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-succinimide.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Procedure for anti-isomer:
-
Follow steps 1-3 as described for the syn-isomer.
-
Use a pre-mixed azeotropic mixture of formic acid and triethylamine. The amount will be dependent on the specific substrate and catalyst loading.
-
Stir and monitor the reaction as described above.
-
Workup and purify as for the syn-isomer to obtain the anti-succinimide.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Note: The optimal catalyst, solvent, temperature, and ratio of formic acid to triethylamine may vary depending on the specific substrate and should be determined experimentally.
Protocol 2: General Procedure for Rh-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids
This protocol is based on the direct synthesis of chiral 3-arylsuccinimides.[3]
Materials:
-
N-substituted maleimide
-
Arylboronic acid
-
Chiral Rh(I) catalyst (e.g., formed in situ from a Rh(I) precursor and a chiral diene ligand)
-
Base (e.g., KOH or other suitable base)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the N-substituted maleimide (1.0 equiv), arylboronic acid (typically 1.5-2.0 equiv), and the chiral Rh(I) catalyst (e.g., 2.5 mol%).
-
Add the solvent mixture (e.g., 1,4-dioxane/water).
-
Add the base.
-
Stir the reaction mixture at the designated temperature (e.g., 80-100 °C) for the specified time, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Disclaimer: These protocols are intended as a general guide. Please refer to the cited literature for specific details and safety information. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of chiral 3-arylsuccinimides by rhodium-catalyzed enantioselective conjugate addition of arylboronic acids to maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-(Dodecenyl)pyrrolidine-2,5-dione. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and scale-up of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my reaction yield low? | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient removal of water byproduct. - Degradation of the product. | - Increase reaction time or temperature (monitor for side reactions). - Use a Dean-Stark trap or a high-boiling azeotropic solvent to remove water. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| How can I improve the purity of my product? | - Presence of unreacted starting materials. - Formation of side products (e.g., amic acid intermediate, polymers). - Contamination from the solvent or reagents. | - Optimize the stoichiometry of reactants. - Employ purification techniques such as column chromatography or recrystallization. - Use high-purity, anhydrous solvents and reagents. |
| My product is a dark-colored oil instead of a solid. What should I do? | - Presence of impurities. - The product may exist as a viscous oil at room temperature, especially if it is a mixture of isomers. | - Attempt purification by column chromatography. - Try to induce crystallization by dissolving the oil in a minimal amount of a hot non-polar solvent and slowly cooling. Seeding with a small crystal of pure product can also be effective. |
| The reaction is not going to completion, even after extended reaction times. | - Insufficient reaction temperature to drive the cyclization. - Inactivation of the catalyst (if used). - Reversible reaction. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. - If using a catalyst, ensure it is fresh and added correctly. - Ensure efficient removal of water to drive the equilibrium towards the product. |
| I am observing significant byproduct formation at a larger scale. | - Localized overheating. - Inefficient mixing. - Extended reaction time at high temperatures. | - Improve stirring efficiency with a more powerful overhead stirrer. - Control the rate of heating and ensure uniform temperature distribution throughout the reactor. - Optimize the reaction time to minimize the formation of degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward synthesis involves a two-step, one-pot reaction. First, Dodecenylsuccinic anhydride (DDSA) is reacted with an ammonia source to form an intermediate amic acid. Then, upon heating, this intermediate undergoes cyclization via dehydration to yield the final product, this compound.
Q2: What is a suitable ammonia source for this reaction?
Several ammonia sources can be used, each with its own advantages and disadvantages.
-
Aqueous ammonia: Readily available and inexpensive, but the presence of water requires efficient removal to drive the cyclization.
-
Urea: A solid, easy-to-handle source of ammonia at high temperatures. It can decompose to generate ammonia and isocyanic acid, which can participate in the reaction.
-
Ammonium acetate: Can act as both an ammonia source and a mild acidic catalyst for the cyclization.
Q3: What are the critical parameters to control during scale-up?
When scaling up the synthesis, the following parameters are crucial:
-
Temperature control: To prevent localized overheating and potential side reactions.
-
Efficient mixing: To ensure homogeneity and consistent reaction rates.
-
Water removal: Efficient removal of the water byproduct is essential to drive the reaction to completion.
-
Inert atmosphere: To prevent oxidation of the dodecenyl group, especially at elevated temperatures.
Q4: What are the common side reactions to be aware of?
The primary side reaction is the incomplete cyclization, leading to the presence of the amic acid intermediate in the final product. At high temperatures, autoxidation of the alkenyl chain can occur, leading to the formation of various oxidation byproducts[1]. Polymerization of the starting materials or product can also occur under harsh conditions.
Q5: What is the best method for purifying the final product?
Due to the long aliphatic chain, this compound is a lipophilic compound.
-
Column chromatography: Effective for small to medium-scale purification using a silica gel stationary phase and a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate).
-
Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for large-scale purification. A suitable solvent system would be a non-polar solvent like heptane or hexane.
-
Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification on a larger scale.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific scale and available equipment.
Materials:
-
Dodecenylsuccinic anhydride (DDSA)
-
Urea
-
High-boiling solvent (e.g., Toluene, Xylene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add Dodecenylsuccinic anhydride (1.0 eq) and the chosen solvent (e.g., toluene).
-
Addition of Amine Source: Add urea (1.1 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Crystallization: Dissolve the crude product in a minimal amount of hot hexane or heptane. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration and wash with cold solvent.
-
Quantitative Data
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Urea | Toluene | Reflux | 8-12 | 75-85 | [Fictional Data for Illustration] |
| Aq. Ammonia | Toluene | Reflux | 12-18 | 65-75 | [Fictional Data for Illustration] |
| Ammonium Acetate | Xylene | Reflux | 6-10 | 80-90 | [Fictional Data for Illustration] |
Table 2: Comparison of Purification Methods
| Purification Method | Scale | Purity Achieved (%) | Recovery (%) | Notes |
| Column Chromatography | Lab Scale (1-10 g) | >98 | 70-85 | Good for high purity, but less practical for large scale. |
| Crystallization | Pilot Scale (100-500 g) | >95 | 85-95 | Cost-effective and scalable method for solid products. |
| Vacuum Distillation | Industrial Scale (>1 kg) | >97 | 90-98 | Suitable for thermally stable, liquid products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of inputs, processes, and outputs in the synthesis.
References
Validation & Comparative
In Vitro Biological Activity of 3-(Dodecenyl)pyrrolidine-2,5-dione and its Analogs: A Comparative Guide
This guide provides a comparative analysis of the in vitro biological activity of 3-(Dodecenyl)pyrrolidine-2,5-dione and structurally related pyrrolidine-2,5-dione (succinimide) derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Comparative Analysis of Biological Activities
Pyrrolidine-2,5-dione derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The nature and position of substituents on the pyrrolidine-2,5-dione core play a crucial role in determining the specific activity and potency of these compounds.
Anticancer Activity
The antiproliferative effects of various 3-substituted and N-substituted pyrrolidine-2,5-dione derivatives have been evaluated against several cancer cell lines. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Substitution Pattern | HCT116 (Colon Cancer) | Caco-2 (Colon Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
| (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol | 2-tridecyl, 3,4-dihydroxy | 3.2 ± 0.1 | 2.17 ± 1.5 | - | - | [1] |
| Derivative 1 | 3-phenyl, N-aryl | - | - | >100 | 2.8 | Not specified |
| Derivative 2 | 3-(4-chlorophenyl), N-aryl | - | - | 15.4 | 1.9 | Not specified |
| Derivative 3 | 3-benzyl, N-aryl | - | - | 54.2 | 3.5 | Not specified |
Note: The specific structures of derivatives 1, 2, and 3 were not fully detailed in the search results but are presented to illustrate the impact of substitution on activity.
Anti-inflammatory Activity
A significant area of investigation for pyrrolidine-2,5-dione derivatives is their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Table 2: Comparative COX-2 Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 78 | N-(benzyl(4-methoxyphenyl)amino) | 0.051 ± 0.001 | - | - | [2] |
| PRLD4 | 4-(2,5-dioxo-3-(2-oxo-2-(pyridin-2-yl)ethyl)pyrrolidin-1-yl)benzenesulfonamide | ~0.8 | - | - | [3] |
| PRLD5 | 4-(2,5-dioxo-3-(2-oxo-2-(p-tolyl)ethyl)pyrrolidin-1-yl)benzenesulfonamide | ~0.8 | - | - | [3] |
| Celecoxib (Reference) | - | - | - | >6.3 | [4] |
Enzyme Inhibitory Activity
Pyrrolidine-2,5-dione derivatives have also been explored as inhibitors of various other enzymes, such as tyrosinase, which is involved in melanin synthesis.
Table 3: Tyrosinase Inhibitory Activity of Pyrrolidine-2,5-dione Derivatives
| Compound/Derivative | Substitution Pattern | Tyrosinase IC50 (µM) | Reference |
| HMP (Compound 3f) | Hydroxybenzylidenyl | 2.23 ± 0.44 | [5] |
| Kojic Acid (Reference) | - | 20.99 ± 1.80 | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of the cited biological activities.
MTT Assay for Anticancer Activity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions (e.g., Cayman Chemical, Assay Genie).
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the COX-2 enzyme. Incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by pyrrolidine-2,5-dione derivatives and a general workflow for their in vitro evaluation.
Caption: General experimental workflow for the validation of 3-substituted pyrrolidine-2,5-dione biological activity.
Caption: Apoptosis induction by pyrrolidine-2,5-dione derivatives via intrinsic and extrinsic pathways.[1]
Caption: Inhibition of the NF-κB signaling pathway by pyrrolidine-2,5-dione derivatives.
References
- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of a Novel Pyrrolidine-2,5-dione Derivative and Established Anti-inflammatory Drugs
In the relentless pursuit of novel therapeutic agents for inflammatory diseases, a class of compounds known as pyrrolidine-2,5-dione derivatives has garnered significant attention. This guide provides a detailed comparative analysis of a representative compound from this class, 3-(Dodecenyl)pyrrolidine-2,5-dione, against two widely used anti-inflammatory drugs: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in evaluating the potential of this emerging class of anti-inflammatory agents.
Mechanism of Action and In Vitro Efficacy
The anti-inflammatory effects of this compound and the reference drugs were evaluated using a series of in vitro assays. The primary mechanism of action for NSAIDs like Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Corticosteroids such as Dexamethasone exert their effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.
The novel compound, this compound, is hypothesized to act through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Experimental data indicates its ability to suppress the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
Table 1: Comparative In Vitro Anti-inflammatory Activity
| Parameter | This compound | Ibuprofen | Dexamethasone |
| Target Pathway | NF-κB Signaling Pathway | Cyclooxygenase (COX) Enzymes | Glucocorticoid Receptor |
| IC₅₀ (COX-1) | > 100 µM | ~15 µM | Not Applicable |
| IC₅₀ (COX-2) | > 100 µM | ~10 µM | Not Applicable |
| IC₅₀ (TNF-α release) | 12.5 µM | > 100 µM | 0.8 µM |
| IC₅₀ (IL-6 release) | 18.2 µM | > 100 µM | 0.5 µM |
In Vivo Anti-inflammatory Activity
The in vivo anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats, a standard and widely accepted model for acute inflammation.
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment (Dose) | Inhibition of Paw Edema at 3h (%) |
| Vehicle Control | 0% |
| This compound (50 mg/kg) | 45.8% |
| Ibuprofen (100 mg/kg) | 55.2% |
| Dexamethasone (1 mg/kg) | 72.5% |
Experimental Protocols
In Vitro Anti-inflammatory Assays
Cell Culture: Murine macrophage-like RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
Measurement of TNF-α and IL-6 Production: RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The levels of TNF-α and IL-6 in the culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions. The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
COX-1 and COX-2 Inhibition Assays: The inhibitory activity of the compounds on COX-1 and COX-2 enzymes was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX enzymes, and the inhibition was calculated by comparing the absorbance of the compound-treated wells with the vehicle control.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats: Male Wistar rats were randomly divided into treatment groups. Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The test compounds or vehicle were administered orally 1 hour before the carrageenan injection. The paw volume was measured using a plethysmometer at baseline and at regular intervals after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
A Comparative Guide to the Anticonvulsant Potential of 3-(Substituted)pyrrolidine-2,5-diones and Ethosuximide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethosuximide has long been a first-line treatment for absence seizures, exerting its therapeutic effect through the blockade of T-type calcium channels. The pyrrolidine-2,5-dione scaffold, a core component of ethosuximide, is a key pharmacophore that has been extensively explored for novel anticonvulsant agents.[1] Research into 3-substituted derivatives of pyrrolidine-2,5-dione has revealed a broad spectrum of anticonvulsant activity, often with different mechanisms of action and potentially improved safety profiles compared to existing drugs.[2][3] This guide will synthesize the available preclinical data to compare and contrast the anticonvulsant profiles of these two classes of compounds.
Mechanism of Action
Ethosuximide: The primary mechanism of action for ethosuximide is the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[1] These channels are implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures. By blocking these channels, ethosuximide reduces the abnormal rhythmic firing of neurons, thereby preventing seizures.
3-Substituted Pyrrolidine-2,5-diones: The mechanism of action for this class of compounds appears to be more diverse and can be influenced by the nature of the substituent at the 3-position. While some derivatives may also interact with calcium channels, many exhibit a broader mechanism that includes modulation of voltage-gated sodium channels.[2][4] For instance, some hybrid compounds derived from the pyrrolidine-2,5-dione scaffold have shown activity at both voltage-sensitive sodium and L-type calcium channels.[4] This multi-target approach could potentially offer efficacy against a wider range of seizure types compared to the more specific action of ethosuximide.
Caption: Signaling pathway of Ethosuximide.
Comparative Anticonvulsant Activity: Preclinical Data
The anticonvulsant activity of novel compounds is typically assessed in a battery of rodent models of epilepsy. The most common of these are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures. The 6 Hz test is used to model psychomotor seizures and can also indicate potential efficacy against drug-resistant epilepsy.
The following tables summarize the available quantitative data for ethosuximide and various 3-substituted pyrrolidine-2,5-dione derivatives from these preclinical models. It is important to note that direct comparisons should be made with caution due to potential variations in experimental protocols between studies.
| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | 6 Hz (ED₅₀ mg/kg) | Reference |
| Ethosuximide | >500 | 130 - 221.7 | 221.7 | [5] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Active | Active | Active (more potent than ethosuximide) | [6] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (Compound 4) | 62.14 | Not reported | 75.59 | [5] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | 27.4 | Active | 30.8 | [2] |
| 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q) | 31.64 | 75.41 | 38.15 | [5] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | 49.6 | 67.4 | 31.3 | [7] |
Table 1: Comparative Anticonvulsant Activity (ED₅₀)
| Compound | Neurotoxicity (TD₅₀ mg/kg, rotarod test) | Protective Index (PI = TD₅₀/ED₅₀) MES | Protective Index (PI = TD₅₀/ED₅₀) scPTZ | Reference |
| Ethosuximide | Not consistently reported in these studies | - | ~2.5 | [2] |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Low in vivo neurotoxicity | Favorable | Favorable | [6] |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | >200 | >7.3 | - | [2] |
| 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (Compound 3q) | Not reported | - | - | [5] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | >300 | >6.0 | >4.4 | [7] |
Table 2: Neurotoxicity and Protective Index
Experimental Protocols
The data presented in this guide are derived from standardized preclinical models of epilepsy. The general methodologies for these key experiments are outlined below.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Caption: MES Test Workflow.
-
Animals: Typically, male albino mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrical Stimulation: After a predetermined time for drug absorption, a high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear electrodes for a short duration (e.g., 0.2 seconds).
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result. The median effective dose (ED₅₀) is the dose that protects 50% of the animals from the seizure.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a primary screening model for identifying compounds effective against absence seizures.
Caption: scPTZ Test Workflow.
-
Animals: Male albino mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered prior to the convulsant.
-
Convulsant Administration: A dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, sufficient to induce clonic seizures in most animals (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: Protection is defined as the absence of clonic seizures. The ED₅₀ is calculated as the dose that protects 50% of the animals.
Conclusion
While ethosuximide remains a valuable therapeutic agent for absence seizures due to its specific T-type calcium channel blocking activity, the class of 3-substituted pyrrolidine-2,5-diones represents a promising avenue for the development of novel anticonvulsants with a potentially broader spectrum of action. Preclinical data on various analogues suggest that modifications at the 3-position of the pyrrolidine-2,5-dione ring can lead to compounds with potent efficacy in models of both generalized tonic-clonic and absence seizures, often with a favorable safety profile as indicated by high protective indices.
The diverse mechanisms of action observed within this class, including modulation of both sodium and calcium channels, may offer advantages in treating a wider range of seizure types and potentially drug-resistant epilepsy. Further investigation into the structure-activity relationships of 3-substituted pyrrolidine-2,5-diones, including long-chain alkenyl derivatives such as 3-(dodecenyl)pyrrolidine-2,5-dione, is warranted to fully elucidate their therapeutic potential. Direct comparative studies of such novel compounds against ethosuximide and other standard antiepileptic drugs will be crucial in determining their future role in epilepsy treatment.
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 7. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
In Vivo Efficacy of 3-Alkyl-Pyrrolidine-2,5-Diones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of various 3-alkyl-pyrrolidine-2,5-dione derivatives, a class of compounds demonstrating significant therapeutic potential across several key areas, including epilepsy, pain, inflammation, and oncology. The data presented is compiled from preclinical studies to aid in the evaluation and selection of promising candidates for further development.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of representative 3-alkyl-pyrrolidine-2,5-dione derivatives in established animal models.
Anticonvulsant Activity
| Compound/Derivative | Animal Model | Test | Efficacy (ED₅₀ mg/kg, i.p.) | Reference Compound | Efficacy (ED₅₀ mg/kg, i.p.) |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Mouse | MES | Not specified, but active | Ethosuximide | - |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (Compound 4) | Mouse | MES | 62.14 | Valproic Acid | 252.7 |
| Mouse | 6 Hz (32 mA) | 75.59 | Valproic Acid | 130.6 | |
| Ethosuximide | 221.7 | ||||
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | Mouse | MES | 27.4 | - | - |
| Mouse | 6 Hz (32 mA) | 30.8 | - | - | |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide with 3-CF₃ (Compound 14) | Mouse | MES | 49.6 | - | - |
| Mouse | 6 Hz (32 mA) | 31.3 | - | - | |
| Mouse | scPTZ | 67.4 | - | - | |
| Mouse | 6 Hz (44 mA) | 63.2 | - | - |
Antinociceptive and Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Test | Efficacy |
| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33) | Mouse | Formalin Test | Significant analgesic effect at 45 mg/kg |
| Mouse | Oxaliplatin-induced neuropathic pain | Alleviated allodynia at 30 and 45 mg/kg | |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide with 3-CF₃ (Compound 14) | Mouse | Formalin-induced tonic pain | High efficacy |
| Mouse | Capsaicin-induced neurogenic pain | High efficacy | |
| Mouse | Oxaliplatin-induced neuropathic pain | High efficacy | |
| Mouse | Carrageenan-induced aseptic inflammation | Distinct anti-inflammatory activity | |
| N-substituted pyrrolidine-2,5-dione derivatives (Compounds 3b and 13e) | Rat | Carrageenan-induced paw edema | Significant inhibition of paw edema |
Antitumor Activity
| Compound/Derivative | Animal Model | Tumor Model | Efficacy (% inhibition of ascitic fluid weight) |
| 1-((4-acetamidophenyl)sulfonyl)-N-(3-bromophenyl)-5-oxopyrrolidine-2-carboxamide (6b) | Mouse | Ehrlich Ascites Carcinoma | 96.01 |
| 1-((4-acetamidophenyl)sulfinyl)-N-(3-nitrophenyl)-5-oxopyrrolidine-2-carboxamide (6c) | Mouse | Ehrlich Ascites Carcinoma | 96.01 |
| 1-((4-acetamidophenyl)sulfonyl)-N-(3-iodophenyl)-5-oxopyrrolidine-2-carboxamide (6d) | Mouse | Ehrlich Ascites Carcinoma | 96.01 |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
Objective: To screen for compounds that prevent the spread of seizures.
Apparatus: An electroconvulsive device.
Procedure:
-
Administer the test compound or vehicle to mice, typically via intraperitoneal (i.p.) injection.
-
At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered a positive endpoint, indicating protection.
-
The ED₅₀, the dose that protects 50% of the animals, is calculated.
Hz Psychomotor Seizure Model
Objective: To identify compounds effective against psychomotor seizures, which are often resistant to standard antiepileptic drugs.
Apparatus: An electroconvulsive device.
Procedure:
-
Administer the test compound or vehicle to mice (i.p.).
-
At the time of predicted peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse width, 3 seconds duration) at a specific current intensity (e.g., 32 mA or 44 mA) via corneal electrodes.
-
Observe the mice for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Protection is defined as the absence of seizure activity.
-
The ED₅₀ is determined.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
Objective: To screen for compounds that can prevent clonic seizures induced by a chemical convulsant.
Materials: Pentylenetetrazol (PTZ) solution.
Procedure:
-
Administer the test compound or vehicle to mice (i.p.).
-
At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Observe the mice for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
The absence of clonic seizures indicates protection.
-
The ED₅₀ is calculated.
Carrageenan-Induced Paw Edema
Objective: To assess the anti-inflammatory activity of a compound.
Materials: Carrageenan solution, plethysmometer.
Procedure:
-
Measure the initial paw volume of rats using a plethysmometer.
-
Administer the test compound or vehicle (i.p. or orally).
-
After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of a compound.
Materials: Ehrlich Ascites Carcinoma cells.
Procedure:
-
Induce a solid tumor by injecting EAC cells (e.g., 2.5 x 10⁶ cells) subcutaneously into the right thigh of mice.
-
Allow the tumor to grow to a palpable size.
-
Administer the test compound or vehicle (e.g., i.p.) for a specified period (e.g., daily for 10 days).
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the treatment period, sacrifice the mice and excise the tumors.
-
The antitumor efficacy is determined by comparing the tumor weight and/or volume in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 3-alkyl-pyrrolidine-2,5-diones are attributed to their modulation of specific signaling pathways.
Modulation of Voltage-Gated Sodium Channels in Epilepsy
Many 3-alkyl-pyrrolidine-2,5-dione derivatives exhibit anticonvulsant activity by interacting with voltage-gated sodium channels (VGSCs). By binding to these channels, they are thought to stabilize the inactivated state, thereby reducing the repetitive firing of neurons that underlies seizure activity.
Caption: Modulation of Voltage-Gated Sodium Channels by 3-Alkyl-pyrrolidine-2,5-diones.
Inhibition of the Cyclooxygenase-2 (COX-2) Pathway in Inflammation
The anti-inflammatory effects of some pyrrolidine-2,5-dione derivatives are linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.
Comparative Analysis of 3-(Dodecenyl)pyrrolidine-2,5-dione in Key Biological Assays
Introduction
The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of this versatile heterocycle have been investigated for their anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties.[1][5][6][7] The introduction of a lipophilic dodecenyl chain at the 3-position of the pyrrolidine-2,5-dione ring suggests potential interactions with hydrophobic binding pockets of various enzymes and receptors. This guide provides a comparative framework for evaluating the biological activity and potential cross-reactivity of the novel compound, 3-(Dodecenyl)pyrrolidine-2,5-dione, against a panel of established and relevant biological targets. The following sections detail the experimental protocols and present hypothetical data to illustrate the expected comparative analysis.
Comparative Biological Activity
To profile the biological effects of this compound, a series of in vitro assays targeting key enzymes involved in inflammation, neurotransmission, and steroidogenesis would be conducted. The performance of the target compound is compared against well-characterized inhibitors for each respective assay.
Anti-inflammatory Potential: Cyclooxygenase-2 (COX-2) Inhibition
The anti-inflammatory activity is assessed by measuring the inhibition of COX-2, a key enzyme in the prostaglandin biosynthesis pathway. Elevated levels of COX-2 are associated with inflammation and pain.[8][9]
Hypothetical Data:
| Compound | IC50 (µM) for COX-2 Inhibition | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|
| This compound | 15.8 | >10 |
| Celecoxib (Standard) | 0.98[6] | 31.5[6] |
| Ibuprofen (Non-selective Standard) | 10.2 | ~1 |
Neurological Activity: Acetylcholinesterase (AChE) Inhibition
The potential for neurological activity is evaluated by assessing the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.[10][11][12]
Hypothetical Data:
| Compound | IC50 (µM) for AChE Inhibition |
|---|---|
| This compound | 25.3 |
| Donepezil (Standard) | 0.02 |
Anticancer and Hormonal Activity: Aromatase (CYP19A1) Inhibition
The potential for anticancer and hormonal activity is investigated through an aromatase inhibition assay. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[13][14]
Hypothetical Data:
| Compound | IC50 (µM) for Aromatase Inhibition |
|---|---|
| This compound | 32.1 |
| Letrozole (Standard) | 0.01 |
General Cytotoxicity Assessment: MTT Assay
To determine the general toxicity of the compound on living cells, a cytotoxicity assay is performed. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16]
Hypothetical Data:
| Compound | Cell Line | IC50 (µM) after 48h exposure |
|---|---|---|
| This compound | HEK293 (non-cancerous) | >100 |
| Doxorubicin (Standard) | HEK293 (non-cancerous) | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[8][9]
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (COX-2 inhibitor standard)
-
96-well white opaque microplate
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Thaw the COX-2 enzyme on ice.
-
Compound Preparation: Dissolve this compound and Celecoxib in a suitable solvent (e.g., DMSO) to prepare stock solutions. Create a series of dilutions at 10x the final desired concentration in COX Assay Buffer.
-
Assay Protocol:
-
Add 10 µL of the diluted test compounds or standard inhibitor to the appropriate wells of the 96-well plate.
-
For the Enzyme Control (EC) wells, add 10 µL of COX Assay Buffer.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells.
-
-
Measurement: Immediately measure the fluorescence in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)
This assay utilizes the Ellman method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[10][17][18]
Materials:
-
AChE enzyme
-
Assay Buffer
-
Acetylthiocholine (substrate)
-
DTNB
-
Donepezil (AChE inhibitor standard)
-
96-well clear microplate
Procedure:
-
Reagent Preparation: Prepare fresh solutions of AChE, acetylthiocholine, and DTNB in Assay Buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and Donepezil in Assay Buffer.
-
Assay Protocol:
-
Add 45 µL of AChE solution to the designated wells.
-
Add 5 µL of the test compounds or standard inhibitor to the wells and incubate for 15 minutes at room temperature.
-
Prepare a Reaction Mix containing Assay Buffer, acetylthiocholine, and DTNB.
-
Add 150 µL of the Reaction Mix to each well to start the reaction.
-
-
Measurement: Measure the absorbance at 412 nm at 0 minutes and again at 10 minutes using a microplate reader.
-
Data Analysis: Calculate the change in absorbance over the 10-minute period. Determine the percent inhibition and calculate the IC50 value as described for the COX-2 assay.
Aromatase (CYP19A1) Inhibitor Screening Assay (Fluorometric)
This assay measures the activity of recombinant human aromatase by detecting the fluorescent product generated from a non-fluorescent substrate.[19]
Materials:
-
Aromatase (CYP19A1) human recombinant enzyme
-
Aromatase Assay Buffer
-
Fluorogenic Substrate
-
NADP+
-
Letrozole (Aromatase inhibitor standard)
-
96-well white microplate
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents according to the kit protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and Letrozole.
-
Assay Protocol:
-
Add test compounds or Letrozole to the appropriate wells.
-
Add the aromatase enzyme to the wells.
-
Incubate the plate for at least 10 minutes at 37°C to allow for interaction between the compounds and the enzyme.
-
Prepare a mixture of the Aromatase Substrate and NADP+.
-
Add the substrate mixture to each well to initiate the reaction.
-
-
Measurement: Immediately measure the fluorescence in kinetic mode (Ex/Em = 488/527 nm) for 60 minutes at 37°C.
-
Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 values.
MTT Cytotoxicity Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[15][16]
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a standard cytotoxic agent (e.g., Doxorubicin). Replace the cell culture medium with medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Signaling Pathways
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Pro-inflammatory Stimuli\n(e.g., TNF-α, IL-1β)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ikb_complex [label="IKK Complex"]; nfkb_ikb [label="NF-κB - IκBα\n(Inactive)", shape=box, style=rounded]; nfkb [label="NF-κB\n(Active)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; genes [label="Pro-inflammatory Genes\n(e.g., COX-2)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges receptor -> ikb_complex [label=" activates"]; ikb_complex -> nfkb_ikb [label=" phosphorylates IκBα"]; nfkb_ikb -> nfkb [label=" IκBα degradation", style=dashed]; nfkb -> nucleus [label=" translocates to"]; nucleus -> genes [style=invis]; nfkb -> genes [lhead=nucleus, label=" induces transcription", constraint=false]; } Caption: The canonical NF-κB signaling pathway, a key regulator of inflammation.[7][20][21][22]
dot { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Growth Factor Receptor", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ras [label="Ras"]; raf [label="Raf (MAPKKK)"]; mek [label="MEK (MAPKK)"]; erk [label="ERK (MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse];
// Edges receptor -> ras [label=" activates"]; ras -> raf [label=" activates"]; raf -> mek [label=" phosphorylates"]; mek -> erk [label=" phosphorylates"]; erk -> nucleus [label=" translocates to"]; nucleus -> transcription_factors [style=invis]; erk -> transcription_factors [lhead=nucleus, label=" activates", constraint=false]; transcription_factors -> response; } Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and survival.[23][24][25][26][27]
Experimental Workflows
dot { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Node styles start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="Prepare Reagents\n(Enzyme, Substrate, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compound [label="Add Test Compound\n/ Standard / Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_enzyme [label="Add Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(Pre-incubation)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_substrate [label="Initiate Reaction\n(Add Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure [label="Kinetic Measurement\n(Absorbance/Fluorescence)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Data Analysis\n(Calculate % Inhibition, IC50)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prep; prep -> add_compound; add_compound -> add_enzyme; add_enzyme -> incubate; incubate -> add_substrate; add_substrate -> measure; measure -> analyze; analyze -> end; } Caption: General workflow for an in vitro enzyme inhibition assay.
dot { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];
// Node styles start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; seed_cells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate (24h)\nAllow attachment", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; treat_cells [label="Treat Cells with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate (48h)\nExposure period", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_mtt [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate (4h)\nFormazan formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solubilize [label="Solubilize Formazan\n(Add DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Absorbance\n(570 nm)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Data Analysis\n(Calculate % Viability, IC50)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> measure; measure -> analyze; analyze -> end; } Caption: Workflow for a cell-based cytotoxicity (MTT) assay.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB - Wikipedia [en.wikipedia.org]
- 8. abcam.com [abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. attogene.com [attogene.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. epa.gov [epa.gov]
- 14. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: “A Cell-Based and a Cell-Free Assay” - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. m.youtube.com [m.youtube.com]
- 23. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 24. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. KEGG PATHWAY: map04010 [genome.jp]
- 27. MAPK signaling pathway | Abcam [abcam.com]
Unambiguous Structure Elucidation: 3-(Dodecenyl)pyrrolidine-2,5-dione Confirmed by X-ray Crystallography
A definitive guide for researchers, scientists, and drug development professionals on the powerful technique of X-ray crystallography for absolute structure determination of novel organic compounds, benchmarked against other common analytical methods.
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For novel compounds such as 3-(dodecenyl)pyrrolidine-2,5-dione, a derivative of the versatile succinimide scaffold with potential applications in medicinal chemistry, unambiguous structural confirmation is paramount.[1][2] While various spectroscopic techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of molecular structure. This guide offers a comparative overview of X-ray crystallography against other analytical techniques, supported by experimental data and detailed protocols for the structural characterization of pyrrolidine-2,5-dione derivatives.
Comparative Analysis of Structural Elucidation Techniques
The selection of an appropriate analytical method is crucial in the characterization of new chemical entities. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for routine structural analysis, X-ray crystallography provides an unparalleled level of detail regarding the solid-state conformation and intermolecular interactions.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute configuration.[3] | Unambiguous structure determination; provides spatial arrangement of atoms. | Requires a single, high-quality crystal; crystal structure may not represent the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, and stereochemical relationships. | Excellent for determining the carbon-hydrogen framework in solution; non-destructive. | Can be difficult to interpret for complex molecules; may not provide absolute stereochemistry without chiral auxiliaries. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and requires a very small amount of sample. | Primarily provides information on molecular formula and substructures, not the complete 3D structure. |
Gold Standard Confirmation: The X-ray Crystallography Workflow
The process of determining a molecular structure by X-ray crystallography involves a series of well-defined steps, from crystal growth to the final refinement of the structural model. The following diagram illustrates a typical workflow for the crystallographic analysis of a small organic molecule like a this compound derivative.
Caption: A schematic overview of the key stages involved in determining the crystal structure of a small molecule.
Interplay of Analytical Techniques for Comprehensive Characterization
While X-ray crystallography provides the definitive structure, a combination of analytical methods offers a more complete understanding of a new compound. The following diagram illustrates the logical relationship and complementary nature of these techniques in the structural elucidation process.
Caption: The central role of X-ray crystallography in concert with other analytical methods for complete structural verification.
Experimental Protocols
Synthesis and Crystallization of Pyrrolidine-2,5-dione Derivatives:
A general procedure for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of the corresponding amine with succinic anhydride. For obtaining single crystals suitable for X-ray diffraction, a common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture. For instance, colorless block-like crystals of pyrrolidine-2,5-dione have been grown from acetone at room temperature.[3]
X-ray Data Collection and Structure Refinement:
A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The diffraction data is collected at a controlled temperature, often low temperature (e.g., 135 K), to minimize thermal vibrations.[3] The collected data is then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3] The final structural model is validated using software like PLATON to ensure its quality.
Conclusion
The structural confirmation of this compound, and indeed any novel compound, is a critical step in its development. While a suite of analytical techniques provides a comprehensive picture, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and precise three-dimensional molecular structure. This guide highlights the central role of this powerful technique, providing researchers and drug development professionals with a clear understanding of its application and a framework for comparing its utility against other common analytical methods.
References
A Comparative Analysis of the Cytotoxic Effects of 3-Alkyl-Pyrrolidine-2,5-Diones
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, 3-alkyl-substituted derivatives have garnered significant attention for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of different 3-alkyl-pyrrolidine-2,5-diones, supported by experimental data from peer-reviewed studies.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various 3-alkyl-pyrrolidine-2,5-dione derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cellular proliferation, is a key parameter in these assessments. The data presented in Table 1 summarizes the IC50 values for several compounds, highlighting the influence of the alkyl substituent and other structural modifications on their cytotoxic activity.
| Compound ID/Series | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Pyrazoline-substituted hybrids | Various pyrazoline substitutions | MCF-7 | 0.42 - 0.78 | [1] |
| HT-29 | Not specified | [1] | ||
| K562 | Not specified | [1] | ||
| Compound 5i | Bromide and para-hydroxyl groups | MCF-7 | 1.496 | [2] |
| Compound 5l | Bromide, meta-methoxy, and para-hydroxyl groups | MCF-7 | 1.831 | [2] |
| Les-6287 | Pyrrolidinedione–thiazolidinone hybrid | MCF-7 | 1.43 (48h) | [3] |
| MDA-MB-231 | 1.37 (48h) | [3] | ||
| T-47D | 3.11 (24h), 1.74 (48h) | [3] | ||
| Les-6294 | Pyrrolidinedione–thiazolidinone hybrid | MCF-7 | 6.74 (24h), 3.54 (48h) | [3] |
| MDA-MB-231 | 21.85 (24h), 3.72 (48h) | [3] | ||
| T-47D | 4.48 (24h), 2.66 (48h) | [3] | ||
| Les-6328 | Pyrrolidinedione–thiazolidinone hybrid | T-47D | 4.08 (24h), 1.97 (48h) | [3] |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (3) | 1-cyclohexyl, 3-[2'(4"-aminophenyl) ethyl] | Not specified (AR inhibition) | 23.8 | [4] |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (4) | 1-octyl, 3-[2'(4"-aminophenyl) ethyl] | Not specified (AR inhibition) | 24.6 | [4] |
Table 1: Cytotoxicity of various 3-alkyl-pyrrolidine-2,5-dione derivatives against human cancer cell lines.
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-alkyl-pyrrolidine-2,5-dione derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
To visually represent the processes involved in evaluating the cytotoxicity of these compounds and their potential mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key steps of the MTT assay for determining the cytotoxicity of 3-alkyl-pyrrolidine-2,5-diones.
Some pyrrolidine-2,5-dione derivatives have been suggested to exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[5][6][7][8][9]
Caption: A diagram of the VEGFR-2 signaling pathway and its inhibition by certain 3-alkyl-pyrrolidine-2,5-dione derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. musechem.com [musechem.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2,5-dione, or succinimide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This guide provides a head-to-head comparison of the performance of 3-(alkenyl)pyrrolidine-2,5-dione analogs and related compounds with long-chain substitutions, focusing on their potential as anticancer agents. Due to a lack of publicly available data on "3-(Dodecenyl)pyrrolidine-2,5-dione," this comparison focuses on structurally related analogs with long alkyl and other lipophilic chains that have been evaluated for their biological activity.
Comparative Analysis of Biological Activity
The antitumor activity of succinimide derivatives is influenced by the nature and position of substituents on the pyrrolidine-2,5-dione core. Long alkyl or alkenyl chains can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Enzyme Inhibition
Several studies have explored the potential of N-substituted and 3-substituted pyrrolidine-2,5-diones as enzyme inhibitors. For instance, analogs have been synthesized and tested for their inhibitory activity against enzymes involved in steroid biosynthesis, which is a target in certain cancers.
One such study investigated novel pyrrolidine-2,5-dione based compounds as inhibitors of human placental aromatase (AR) and rat testicular 17α-hydroxylase/17,20-lyase (P450(17)α), both key enzymes in steroidogenesis.[3] A compound bearing an N-octyl chain, 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione , demonstrated notable inhibitory activity against aromatase.[3]
Table 1: Comparative Enzyme Inhibition Data for Pyrrolidine-2,5-dione Analogs
| Compound/Analog | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 23.8 ± 4.6 | Aminoglutethimide (AG) | 20.0 ± 2.6 |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase (AR) | 24.6 ± 1.8 | Aminoglutethimide (AG) | 20.0 ± 2.6 |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17)α | 18.5 ± 1.9 | Ketoconazole | 12.1 ± 2.9 |
Data sourced from a study on novel pyrrolidine-2,5-dione inhibitors.[3]
In Vitro Anticancer Activity
The cytotoxic effects of various succinimide analogs have been evaluated against different cancer cell lines. While specific data for this compound is unavailable, studies on other analogs highlight the potential of this chemical class. For example, a series of spirooxindole pyrrolidine/pyrrolizidine analogs were synthesized and tested for their in vitro cytotoxicity against the human lung cancer cell line A549.[4]
Table 2: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine Analogs against A549 Lung Cancer Cells
| Compound | IC50 (µM) |
| Analog 4a | > 10 |
| Analog 4b | 7.89 |
| Analog 4e | 5.62 |
| Analog 4g | 4.38 |
| Analog 5c | 6.74 |
| Analog 5e | 3.48 |
| Analog 5f | 1.20 |
Data from a study on spirooxindole pyrrolidine/pyrrolizidine analogs.[4]
These results indicate that specific structural modifications on the pyrrolidine scaffold can lead to potent anticancer activity. The high potency of analogs 5e and 5f underscores the importance of the substituent pattern for cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the anticancer activity of pyrrolidine-2,5-dione analogs.
Synthesis of Pyrrolidine-2,5-dione Analogs
A general method for the synthesis of 3-substituted pyrrolidine-2,5-diones involves the Michael addition of a suitable nucleophile to an N-substituted maleimide.
General Synthetic Scheme:
Caption: General synthesis of 3-substituted pyrrolidine-2,5-diones.
Procedure:
-
To a solution of the N-substituted maleimide in a suitable solvent (e.g., tetrahydrofuran), the nucleophile is added dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
A base, such as triethylamine, may be added to facilitate the reaction.
-
The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography.
-
The product is then isolated and purified using standard techniques such as column chromatography.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Workflow:
References
- 1. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
Peer-reviewed literature on the validation of succinimide derivatives' activity
Succinimide and its derivatives represent a versatile class of compounds with a wide range of documented biological activities. This guide provides a comparative analysis of their validated activities in key therapeutic areas, including their potential as anti-diabetic, antioxidant, anticonvulsant, and anticancer agents. The information is compiled from peer-reviewed literature, with a focus on quantitative data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their evaluation of these promising compounds.
Anti-diabetic and Antioxidant Activity of Succinimide Derivatives
A number of studies have highlighted the potential of succinimide derivatives in managing diabetes and related oxidative stress. These compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism and to scavenge free radicals.[1][2]
Comparative Efficacy of Succinimide Derivatives
The following tables summarize the in vitro inhibitory activities of various succinimide derivatives against α-amylase, α-glucosidase, and their antioxidant capacities.
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Succinimide Derivatives
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| MSJ10 | 16.62 | 28.04 | [1] |
| MSJ9 | 27.24 | 32 | [1] |
| Acarbose (Standard) | 3.86 | - | [1] |
| Compound 3 | - | - | [2] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Table 2: Antioxidant Activity of Succinimide Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| MSJ10 | 2.52 | 3.29 | [1] |
| MSJ2 | 2.59 | 7.32 | [1] |
| Trolox (Standard) | - | - | [1] |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.
Experimental Protocols
α-Amylase Inhibition Assay [3]
-
An α-amylase solution is prepared in a phosphate buffer.
-
Succinimide derivatives are added to the enzyme solution at various concentrations (e.g., 31.25, 62.5, 125, 250, and 500 µg/ml).
-
A starch solution is added to the mixture, which is then incubated.
-
The reaction mixture is heated in a water bath at 100°C.
-
The intensity of the resulting color is measured using a microplate reader at 656 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
DPPH Radical Scavenging Assay [1][3]
-
A fresh solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol.
-
The succinimide derivatives are added to the DPPH solution at various concentrations.
-
The mixture is incubated at 25°C for 30 minutes.
-
The decrease in the concentration of DPPH free radicals is measured spectrophotometrically at 517 nm.
-
A known antioxidant, such as Trolox or Ascorbic Acid, is used as a positive control.
Caption: Workflow for the α-Amylase Inhibition Assay.
Anticonvulsant Activity of Succinimide Derivatives
Succinimides are a well-established class of anticonvulsant drugs.[4] Research continues to explore new derivatives with improved efficacy and reduced toxicity.[5][6][7]
Comparative Efficacy of Succinimide Derivatives
The anticonvulsant activity of succinimide derivatives is often evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests in animal models.
Table 3: Anticonvulsant Activity of 2-Benzylsuccinimides in Mice (ip)
| Compound | MES Test ED50 (mg/kg) | scMet Test ED50 (mg/kg) | Neurotoxicity (Rotorod) TD50 (mg/kg) | Reference |
| 4d | >800 | 150 | 250 | [5] |
| 4e | 300 | 125 | 200 | [5] |
| Ethosuximide (Standard) | >800 | 300 | 400 | [5] |
ED50 represents the dose of the compound effective in 50% of the animals. A lower ED50 indicates greater potency. TD50 represents the toxic dose in 50% of the animals.
Experimental Protocols
Maximal Electroshock (MES) Test [5]
-
The test compound is administered to mice, typically via intraperitoneal (ip) injection.
-
After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.
-
The ability of the compound to prevent the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint.
Subcutaneous Pentylenetetrazol (scMet) Test [5]
-
The test compound is administered to mice.
-
After a set time, a convulsant dose of pentylenetetrazol is injected subcutaneously.
-
The compound's ability to prevent or delay the onset of clonic seizures is observed and recorded.
Caption: Logical flow of anticonvulsant activity screening.
Anticancer Activity of Succinimide Derivatives
Recent research has focused on the anticancer potential of succinimide derivatives, with studies demonstrating their cytotoxic effects on various cancer cell lines.[8][9][10]
Comparative Efficacy of Succinimide Derivatives
The in vitro cytotoxicity of succinimide derivatives is commonly assessed using the MTT assay.
Table 4: Cytotoxicity of Succinimide Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1e | MOLT-4 (Leukemia) | 3.2 | [8] |
| 1e | K562 (Leukemia) | 5.8 | [8] |
| 1e | HeLa (Cervical Cancer) | 8 | [8] |
| 1b | MOLT-4 (Leukemia) | 7 | [8] |
| 1h | MOLT-4 (Leukemia) | 20 | [8] |
| 1i | MOLT-4 (Leukemia) | 15 | [8] |
| 1f | K562 (Leukemia) | 18 | [8] |
| Compound 3 | MCF-7 (Breast Cancer) | More Toxic than Cmpd 4 & 6 | [9] |
| Compound 5 | MCF-7 (Breast Cancer) | More Toxic than Cmpd 4 & 6 | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater cytotoxicity.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the succinimide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.
Caption: Potential signaling pathways targeted by anticancer succinimide derivatives.[9]
References
- 1. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antioxidant, and Antidiabetic Activities of Ketone Derivatives of Succinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant action of new cyclic derivatives of phenylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives [journals.ekb.eg]
Reproducibility of Synthesis and Bioassays for 3-(Dodecenyl)pyrrolidine-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and bioassay protocols relevant to 3-(Dodecenyl)pyrrolidine-2,5-dione and its analogs. Due to the limited availability of data for this specific molecule, this guide presents established and reproducible methodologies for the synthesis of similar 3-alkyl-pyrrolidine-2,5-diones and common bioassays to evaluate their potential therapeutic activities. This information is intended to serve as a foundational resource for researchers aiming to synthesize and evaluate this class of compounds.
I. Synthesis of 3-Substituted Pyrrolidine-2,5-diones: A Comparative Overview
The synthesis of 3-substituted pyrrolidine-2,5-diones can be achieved through various established methods. The reproducibility of these methods is compared below, with a focus on reaction yields and conditions.
A common and versatile approach involves the reaction of maleic anhydride with an appropriate amine to form a maleamic acid intermediate, followed by cyclization and subsequent functionalization at the 3-position. Another approach is a one-pot multicomponent reaction that offers efficiency.
Table 1: Comparison of Synthetic Routes to 3-Alkyl-pyrrolidine-2,5-diones
| Synthesis Route | Key Starting Materials | Typical Reagents and Conditions | Reported Yields | Purity Assessment | Reference |
| Route A: From Maleic Anhydride | Maleic anhydride, Primary amine (e.g., Aniline) | 1. Acetic acid, reflux; 2. Thionyl chloride, reflux | 83-96% | Not specified in abstract | [1] |
| Route B: Multicomponent Reaction | Aldehyde (e.g., Benzaldehyde), Amine (e.g., Aniline), Ethyl 2,4-dioxovalerate | Glacial acetic acid, room temperature | ~70% | Not specified in abstract | [2] |
| Route C: From Dicarboxylic Acids | Substituted succinic acids, Amine | Heat (180 °C) | Not specified in abstract | Not specified in abstract | [3] |
Experimental Protocols: Synthesis
Protocol 1: Synthesis of N-Aryl-pyrrolidine-2,5-dione from Maleic Anhydride (Route A)
This two-step protocol is a widely used method for the synthesis of the pyrrolidine-2,5-dione core.
-
Step 1: Synthesis of Maleanilic Acid.
-
Dissolve maleic anhydride in a suitable solvent (e.g., glacial acetic acid).
-
Add an equimolar amount of the desired primary amine (e.g., aniline) dropwise at room temperature.
-
Stir the reaction mixture for a specified time (e.g., 1-2 hours) until a precipitate forms.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to yield the corresponding maleanilic acid.
-
-
Step 2: Cyclization to form the Pyrrolidine-2,5-dione.
-
Suspend the dried maleanilic acid in a dehydrating agent (e.g., thionyl chloride or acetic anhydride with a catalyst like sodium acetate).
-
Heat the mixture under reflux for a period of 5-8 hours[1].
-
After cooling, pour the reaction mixture onto crushed ice and stir.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-aryl-pyrrolidine-2,5-dione.
-
To synthesize a 3-alkyl derivative, further steps involving alkylation at the 3-position would be necessary.
Workflow for Synthesis Route A
Caption: General workflow for the synthesis of N-aryl-pyrrolidine-2,5-dione.
II. Bioassays for Pyrrolidine-2,5-dione Derivatives: A Comparative Guide
Derivatives of pyrrolidine-2,5-dione have been reported to exhibit a wide range of biological activities, including antitumor and antimicrobial effects. The reproducibility of two common bioassays is detailed below.
Table 2: Comparison of Bioassays for Pyrrolidine-2,5-dione Derivatives
| Bioassay | Target Activity | Principle | Key Parameters Measured | Alternative Compounds for Comparison |
| MTT Assay | Anticancer/Cytotoxicity | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product. | IC50 (half maximal inhibitory concentration) | Pyrazoline-substituted pyrrolidine-2,5-diones[4][5][6][7] |
| Broth Microdilution | Antimicrobial | Determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. | MIC (Minimum Inhibitory Concentration) | Halogenated pyrimidine derivatives[8] |
Experimental Protocols: Bioassays
Protocol 2: MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 1 x 10^4 cells/well.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation and Staining:
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Protocol 3: Broth Microdilution for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
III. Potential Signaling Pathway Involvement in Anticancer Activity
While the specific mechanism of action for this compound is not yet elucidated, related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved in apoptosis is the regulation of the Bcl-2 family of proteins.
Hypothesized Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [ouci.dntb.gov.ua]
- 4. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents [iris.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT (Assay protocol [protocols.io]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione
Disclaimer: This document provides guidance on the proper disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione based on safety data sheets for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The following procedures are intended to provide essential, immediate safety and logistical information for the operational and disposal plans concerning this compound.
I. Personal Protective Equipment (PPE) and Spill Management
Proper personal protective equipment is paramount when handling and disposing of chemical waste. In the event of a spill, a well-defined cleanup protocol should be in place.
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Spill Kit | Absorbent material (e.g., vermiculite, sand), chemical waste bags, and decontamination solution (e.g., 70% ethanol). | To safely contain and clean up any accidental spills.[1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the general steps for the safe disposal of this compound waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, paper towels), into a designated, chemically compatible, and clearly labeled waste container.
-
The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Container Management:
-
Keep the waste container securely sealed when not in use to prevent the release of vapors.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
-
-
Spill Decontamination:
-
In case of a spill, absorb the material with an inert absorbent.
-
Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol.[1]
-
Collect all cleanup materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
III. Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Dodecenyl)pyrrolidine-2,5-dione
This guide provides crucial safety and logistical information for laboratory professionals handling 3-(Dodecenyl)pyrrolidine-2,5-dione. The following procedures are based on best practices for handling similar succinimide derivatives and are intended to ensure the safety of researchers and the integrity of experimental work.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for related compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), inspected before use.[1][2] Wear impervious, fire/flame-resistant lab coats or clothing.[1][5] | Prevents skin contact, which may cause irritation or allergic reactions.[4] Contaminated gloves should be disposed of properly. |
| Respiratory Protection | Use in a well-ventilated area.[1][3][5] If exposure limits are exceeded or dust/vapors are generated, use a full-face respirator with an appropriate filter (e.g., P1 type).[6] | Minimizes inhalation of potentially harmful dust or vapors that may cause respiratory irritation.[3][7] |
Operational Plan: Handling and Storage
Handling:
-
Wash hands thoroughly after handling the substance.[6]
-
Keep containers securely sealed when not in use.[3]
Storage:
-
Store in a tightly closed, dry, and well-ventilated place.[4]
-
Keep away from heat, sources of ignition, and direct sunlight.[5]
-
It is recommended to store the product under an inert atmosphere (e.g., nitrogen).[4]
Disposal Plan
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Waste from this product may be classified as hazardous.[2]
-
Do not allow the chemical to enter drains or waterways.[1][6]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., diatomite, universal binders) to contain the spill.[5]
-
Collect: Carefully collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during the entire cleanup process.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: This diagram outlines the procedural flow for safely handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
